Product packaging for Maraviroc-d6(Cat. No.:)

Maraviroc-d6

Cat. No.: B10775544
M. Wt: 519.7 g/mol
InChI Key: GSNHKUDZZFZSJB-ICIYIAOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maraviroc-d6, a deuterium-labeled analog of the selective CCR5 antagonist Maraviroc, is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). This high-purity compound features six deuterium atoms, which confer nearly identical chromatographic properties to the native drug while providing a distinct mass shift for unambiguous detection and precise quantification. Its primary research application is in pharmacokinetic studies, metabolic stability assays, and drug disposition investigations, where it enables researchers to achieve highly accurate and reproducible measurements of Maraviroc concentrations in complex biological matrices such as plasma, serum, and tissue homogenates. By utilizing this compound, scientists can correct for analyte loss during sample preparation and for ionization suppression/enhancement effects in the mass spectrometer, thereby ensuring data integrity and reliability. The parent compound, Maraviroc, is a well-characterized antiretroviral agent that acts as a non-competitive allosteric inhibitor of the C-C chemokine receptor type 5 (CCR5), preventing the conformational changes necessary for HIV-1 co-receptor binding and viral entry. Consequently, this compound is an indispensable tool in HIV/AIDS research, supporting the development and therapeutic monitoring of CCR5-targeting therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H41F2N5O B10775544 Maraviroc-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H41F2N5O

Molecular Weight

519.7 g/mol

IUPAC Name

4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1/i1D3,2D3

InChI Key

GSNHKUDZZFZSJB-ICIYIAOWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H]

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

Origin of Product

United States

Foundational & Exploratory

Maraviroc-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maraviroc-d6 is the deuterated analog of Maraviroc, a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Maraviroc itself is a significant antiretroviral agent used in the treatment of HIV-1 infection.[3][4] It functions as an entry inhibitor, specifically targeting a host cellular protein rather than a viral enzyme.[5] The incorporation of six deuterium atoms into the isopropyl moiety of the molecule makes this compound an ideal internal standard for the quantitative analysis of Maraviroc in biological matrices by mass spectrometry.[1][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is structurally identical to Maraviroc, with the exception of the six hydrogen atoms on the isopropyl group, which are replaced by deuterium. This isotopic substitution results in a higher molecular weight.

Chemical Identifiers and Structure
IdentifierValue
IUPAC Name 4,4-difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-(methyl-d3)ethyl-2,2,2-d3)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-cyclohexanecarboxamide[6]
CAS Number 1033699-22-7[6][7]
Molecular Formula C₂₉H₃₅D₆F₂N₅O[6][7][8][9]
SMILES C(C--INVALID-LINK--C2=CC=CC=C2)N3[C@@H]4C--INVALID-LINK--N5C(C(C([2H])([2H])[2H])C([2H])([2H])[2H])=NN=C5C[1]
InChI InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25-,26-/m0/s1/i1D3,2D3[6]
Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 519.70 g/mol [6][7][8][9]
Appearance A solid / crystalline solid[6][10]
Purity ≥98-99% deuterated forms (d₁-d₆)[6][10]
Solubility Slightly soluble in Chloroform. Soluble in ethanol (~25 mg/ml), DMSO (~3.3 mg/ml), and dimethyl formamide (~5 mg/ml). Sparingly soluble in aqueous buffers.[6][10]
Storage -20°C[6][10]
Stability ≥ 4 years at -20°C[6]

Mechanism of Action: CCR5 Antagonism

Maraviroc acts as a functional antagonist of the CCR5 receptor, a member of the G-protein-coupled receptor (GPCR) family.[11][12] It does not directly compete with the natural chemokine ligands for the binding site. Instead, it binds to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[11][13] This allosteric binding induces and stabilizes a conformational change in the receptor's extracellular loops.[13]

For R5-tropic HIV-1 strains, entry into a host CD4+ cell is a multi-step process. The viral surface glycoprotein gp120 first binds to the CD4 receptor. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[11][12] The altered conformation of CCR5 induced by Maraviroc prevents the HIV-1 gp120 from effectively binding to it.[3][13] By blocking this critical interaction, Maraviroc prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry.[14][15]

HIV_Entry_Inhibition cluster_cell CD4+ T-Cell CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change in gp120 CCR5 CCR5 Co-Receptor CCR5->gp120 4. Membrane Fusion & Viral Entry gp120->CD4 1. Binding gp120->CCR5 3. Co-receptor Binding block X gp120->block BLOCKED Maraviroc Maraviroc Maraviroc->CCR5 Binds allosterically, altering conformation block->CCR5 BLOCKED

Caption: HIV-1 entry pathway and its inhibition by Maraviroc.

Experimental Protocols

This compound is primarily used as an internal standard (IS) for the quantification of Maraviroc in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Maraviroc in Human Plasma by LC-MS/MS

This protocol is a representative example based on published methods.[16][17]

4.1.1 Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard, this compound, to a final concentration of 50 ng/mL.

  • Add 500 µL of cold acetonitrile to precipitate plasma proteins.[17]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject a portion (e.g., 2-10 µL) into the LC-MS/MS system.

Sample_Prep_Workflow Start 100 µL Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Add_ACN Add 500 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma sample preparation.

4.1.2 Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical parameters for an LC-MS/MS method.[16][17][18]

ParameterCondition
LC System UHPLC or HPLC System
Column C18 reverse-phase column (e.g., Atlantis T3, 150mm x 4.6mm, 5µm)
Mobile Phase A Water with 0.1% Formic Acid or 2 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 2 mM Ammonium Acetate
Flow Rate 0.3 - 3.0 mL/min
Gradient Linear gradient, e.g., 5% B to 98% B over 5 minutes
Column Temp. 40°C
Injection Vol. 2 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Maraviroc: m/z 514.3 → 257.5 (Quantifier), 514.3 → 313.3 (Qualifier) This compound: m/z 520.3 → 257.5 (Quantifier)

Note: Specific m/z transitions may vary slightly based on instrument tuning and adduct formation. The transition for this compound reflects the loss of the non-deuterated portion of the molecule, resulting in a common fragment ion with the parent compound.

General Synthetic Pathway Overview

The synthesis of Maraviroc is a multi-step process.[19][20] The synthesis of this compound would follow a similar pathway, but would require the use of a deuterated starting material, specifically deuterated acetone or isopropanol, to construct the d6-isopropyl group on the triazole ring.

Synthesis_Logic A Building Block A (Tropane core) Intermediate1 Tropane-Triazole (A + B) A->Intermediate1 B Building Block B (Triazole precursor with d6-isopropyl group) B->Intermediate1 C Building Block C (Phenylpropylamine derivative) Intermediate2 Amide Coupling (C + D) C->Intermediate2 D Building Block D (4,4-difluorocyclohexanecarboxylic acid) D->Intermediate2 Maraviroc_d6 This compound Intermediate1->Maraviroc_d6 Reductive Amination or N-Alkylation Intermediate2->Maraviroc_d6

Caption: Logical relationship of key fragments in this compound synthesis.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Maraviroc, a critical antiretroviral drug. Its properties are nearly identical to the parent compound, save for the mass difference conferred by deuterium labeling, making it an excellent internal standard. Understanding its chemical properties, the mechanism of action of its parent compound, and the analytical methods it enables is crucial for researchers in pharmacology, drug metabolism, and clinical diagnostics.

References

Synthesis and Purification of Maraviroc-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and a detailed purification protocol for Maraviroc-d6. The synthesis is based on established principles of Maraviroc chemistry, leveraging a commercially available deuterated intermediate. This document is intended to serve as a valuable resource for researchers and scientists involved in the development of isotopically labeled compounds for use in areas such as pharmacokinetic studies and as internal standards in analytical assays.

Introduction

Maraviroc is an entry inhibitor class of antiretroviral medication used in the treatment of HIV infection. It functions by blocking the C-C chemokine receptor type 5 (CCR5) on the surface of human cells, which prevents the virus from entering and infecting the cells. This compound is the deuterium-labeled analogue of Maraviroc, where six hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Maraviroc in biological samples, offering improved accuracy and precision in clinical and research settings.

This guide outlines a practical approach to the synthesis of this compound via reductive amination, followed by a robust purification strategy using preparative high-performance liquid chromatography (HPLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 4,4-difluoro-N-((S)-3-((1R,3R,5S)-3-(3-methyl-5-(propan-2-yl-1,1,1,3,3,3-d6)-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclohexane-1-carboxamide
Molecular Formula C₂₉H₃₅D₆F₂N₅O
Molecular Weight 519.70 g/mol
CAS Number 1033699-22-7
Appearance White to off-white solid
Solubility Soluble in methanol and dimethyl sulfoxide

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a convergent synthesis strategy, culminating in a reductive amination reaction. This approach leverages the commercial availability of the key deuterated intermediate, simplifying the overall process.

Synthetic Pathway

The proposed synthetic pathway for this compound is a reductive amination between two key intermediates:

  • Intermediate 1 (Deuterated): 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-azabicyclo[3.2.1]octane

  • Intermediate 2 (Non-deuterated): 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide

The overall reaction scheme is depicted below.

Synthesis_Pathway cluster_intermediates Key Intermediates cluster_reaction Reductive Amination cluster_product Final Product I1 Intermediate 1 (Deuterated) 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl) -3-exo-8-azabicyclo[3.2.1]octane RA Sodium Triacetoxyborohydride (NaBH(OAc)₃) P This compound I1->P Reductive Amination I2 Intermediate 2 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl) cyclohexane-1-carboxamide I2->P Reductive Amination Solvent Dichloromethane (DCM)

Synthesis of this compound via Reductive Amination.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of non-deuterated Maraviroc.[1][2]

Materials:

  • 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-azabicyclo[3.2.1]octane (Intermediate 1)

  • 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide (Intermediate 2)[3][4]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a stirred solution of 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen), add 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-azabicyclo[3.2.1]octane (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product is purified by preparative high-performance liquid chromatography (HPLC) to obtain high-purity this compound.

Purification Workflow

The purification process involves dissolution of the crude product, preparative HPLC, fraction collection, and solvent removal.

Purification_Workflow A Crude this compound B Dissolve in Mobile Phase (e.g., Acetonitrile/Water) A->B C Preparative HPLC B->C D Fraction Collection (Based on UV detection at 210 nm) C->D E Solvent Evaporation (Rotary Evaporation) D->E F High-Purity this compound E->F

Workflow for the Purification of this compound.
Experimental Protocol: Preparative HPLC Purification

This protocol is adapted from analytical HPLC methods developed for Maraviroc.[5][6]

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and fraction collector.

  • Column: Reverse-phase C18 column (e.g., XBridge C18, 250 mm x 19 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the product from impurities (e.g., 30-70% B over 30 minutes).

  • Flow Rate: 15-20 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: Dependent on the concentration of the crude product solution and the column capacity.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

  • Inject the prepared sample onto the column.

  • Run the gradient method and collect fractions corresponding to the main product peak, as identified by UV detection.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the collected fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Characterize the final product by LC-MS and ¹H-NMR to confirm its identity, purity, and isotopic enrichment.

Quantitative Data

The following table summarizes expected and reported data for the synthesis of Maraviroc. Note that the yield and purity are based on analogous non-deuterated syntheses and may vary for the deuterated compound.

ParameterValue/RangeReference
Yield (non-deuterated) 75-88% (for the reductive amination step)[1][2]
Purity (Post-HPLC) >98%Based on typical HPLC purification
Isotopic Enrichment >98% (for the deuterated intermediate)Based on commercial supplier specifications
¹H-NMR Consistent with the structure of Maraviroc, with the absence of signals for the isopropyl methine and methyl protons.Expected based on structure
Mass Spectrum (ESI+) m/z = 520.4 [M+H]⁺Expected based on molecular formula

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By utilizing a commercially available deuterated intermediate and a well-established reductive amination strategy, followed by a robust preparative HPLC purification, high-purity this compound can be obtained. The protocols and data presented herein are intended to support researchers and drug development professionals in the production of this valuable isotopically labeled compound for use in a variety of scientific applications.

References

Maraviroc-d6: A Technical Guide to Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Maraviroc-d6. This compound is the deuterated analog of Maraviroc, a CCR5 antagonist used in the treatment of HIV-1 infection.[1][2][3] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Maraviroc in biological matrices during preclinical and clinical development. This document outlines the typical quality control specifications, detailed experimental methodologies for purity and identity verification, and the mechanism of action of Maraviroc.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CofA) for this compound provides a batch-specific summary of its quality and purity. The following tables represent typical data and specifications found on a CofA for a high-purity this compound reference standard.

Table 1: General Properties and Identification

TestSpecificationResult
Appearance White to off-white solidConforms
Molecular Formula C₂₉H₃₅D₆F₂N₅OConforms
Molecular Weight 519.7 g/mol 519.7 g/mol
Identity (¹H-NMR) Conforms to structureConforms
Identity (Mass Spec) Conforms to structureConforms

Table 2: Purity and Impurity Profile

TestMethodSpecificationResult
Chemical Purity HPLC≥ 99.0%99.8%
Isotopic Purity Mass Spectrometry≥ 98% Deuterated forms (d₁-d₆)99.2%
d₀ Content Mass Spectrometry≤ 0.5%0.1%
Individual Impurity HPLC≤ 0.1%< 0.05%
Total Impurities HPLC≤ 0.5%0.2%

Table 3: Residual Solvents and Water Content

TestMethodSpecificationResult
Residual Solvents GC-HSMeets USP <467> requirementsConforms
Water Content Karl Fischer Titration≤ 1.0%0.3%

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound. Below are representative protocols for the key analytical techniques used.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to identify and quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: The sample is injected into the HPLC system, and the peak areas of this compound and any impurities are measured. The percentage purity is calculated by dividing the peak area of this compound by the total peak area of all components.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and structure of this compound, as well as to determine its isotopic purity.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 100-1000.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • Analysis: The sample solution is infused into the mass spectrometer. The resulting spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The isotopic distribution is examined to determine the percentage of deuterated forms and the content of the non-deuterated (d₀) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR is used to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in the deuterated solvent.

  • Analysis: The ¹H-NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the known structure of Maraviroc. The absence of signals corresponding to the protons that have been replaced by deuterium confirms the deuteration sites.

Mechanism of Action and Experimental Workflow

Maraviroc's Signaling Pathway

Maraviroc is a CCR5 co-receptor antagonist.[1][2][3] It functions by binding to the CCR5 receptor on the surface of host immune cells, such as T-cells.[1][3] This binding induces a conformational change in the CCR5 receptor, which prevents the HIV-1 envelope protein, gp120, from interacting with it.[3] By blocking this interaction, Maraviroc effectively inhibits the entry of CCR5-tropic HIV-1 into the host cell.[1][3]

Maraviroc_Mechanism cluster_cell Host Cell Membrane cluster_hiv HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change Entry Viral Entry HIV gp120 HIV->CD4 1. Binding HIV->CCR5 3. Co-receptor Binding Maraviroc Maraviroc Maraviroc->CCR5 Blocks Binding Blocked Entry Blocked

Caption: Mechanism of Maraviroc as a CCR5 antagonist preventing HIV-1 entry.

Purity Assessment Workflow

The workflow for assessing the purity of a this compound reference standard involves a series of orthogonal analytical techniques to ensure its identity, purity, and quality.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_testing Analytical Testing Synthesis This compound Synthesis Purification Purification Synthesis->Purification Identity Identity Confirmation (MS, NMR) Purification->Identity Purity Chemical Purity (HPLC) Identity->Purity Isotopic Isotopic Purity (MS) Purity->Isotopic Residuals Residual Solvents & Water (GC-HS, KF) Isotopic->Residuals CoA Certificate of Analysis Generation Residuals->CoA

Caption: Workflow for the purity assessment of this compound reference standard.

References

Maraviroc-d6 supplier and purchasing information for research labs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Maraviroc-d6, a deuterated analog of the CCR5 antagonist Maraviroc. This document is intended to serve as a core resource for researchers in pharmacology, virology, and drug development, offering detailed information on sourcing, experimental application, and the underlying biological mechanisms.

This compound: Supplier and Purchasing Information

This compound is primarily utilized as an internal standard for the quantification of Maraviroc in biological samples using mass spectrometry.[1] Its deuteration provides a distinct mass-to-charge ratio, enabling precise and accurate measurements. Several reputable suppliers offer this compound for research purposes. The following table summarizes key purchasing information from various vendors. Please note that pricing is subject to change and may require a direct quote from the supplier.

SupplierCatalog Number (Example)Available Quantities (Examples)Purity (Typical)
Cayman Chemical 287671 mg≥99% deuterated forms (d1-d6)
MedChemExpress HY-13004S1 mg, 5 mg, 10 mg>98%
LGC Standards TRC-M1930021 mg, 5 mg, 10 mgInformation available upon request
Simson Pharma Limited M1250003Custom SynthesisAccompanied by Certificate of Analysis
Santa Cruz Biotechnology sc-219451Information available upon requestInformation available upon request
Fisher Scientific (distributor for Toronto Research Chemicals) TRC-M193002-5MG5 mgInformation available upon request

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
Chemical Formula C₂₉H₃₅D₆F₂N₅O
Molecular Weight 519.70 g/mol [2][3][4]
CAS Number 1033699-22-7[1][2]
Appearance Solid
Storage Conditions Typically -20°C for long-term storage
Solubility Soluble in DMSO and Ethanol[5]

Mechanism of Action: Maraviroc and the CCR5 Signaling Pathway

Maraviroc is a selective and reversible antagonist of the C-C chemokine receptor type 5 (CCR5).[6][7] CCR5 is a G-protein coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells and macrophages.[8] In the context of HIV-1 infection, CCR5 acts as a crucial co-receptor for the entry of R5-tropic viral strains.[9]

The entry of HIV-1 into a host cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the primary receptor, CD4, on the host cell surface.[10] This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic HIV-1 is CCR5.[10] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.[10][11]

Maraviroc exerts its antiviral effect by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[8] This binding allosterically inhibits the interaction between gp120 and CCR5, thereby preventing the conformational changes necessary for membrane fusion and viral entry.[9] It is important to note that Maraviroc does not directly compete with the natural chemokine ligands of CCR5 for their binding site.

HIV_Entry_and_Maraviroc_Inhibition cluster_host_cell Host Cell Membrane cluster_hiv HIV-1 Virion CD4 CD4 Receptor gp120 gp120 CD4->gp120 Conformational Change CCR5 CCR5 Co-Receptor gp41 gp41 CCR5->gp41 3. Triggers gp41 Maraviroc Maraviroc Maraviroc->CCR5 Blocks Interaction Fusion Membrane Fusion gp120->CD4 1. Initial Binding gp120->CCR5 2. Co-receptor Binding gp41->Fusion 4. Mediates Fusion Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with this compound Sample->Spike_IS Precipitate Protein Precipitation (ACN) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Integrate Peak Integration MSMS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Maraviroc Calibrate->Quantify

References

The Cornerstone of Quantitative Bioanalysis: A Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within drug development and clinical research, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. Among the tools available to achieve this, the deuterated internal standard (IS) stands out as a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS) methodology. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and best practices for the effective use of deuterated internal standards.

Fundamental Principles of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte of interest, where one or more hydrogen atoms are replaced with deuterium (²H). This seemingly subtle modification imparts a higher mass to the molecule while maintaining nearly identical physicochemical properties to the unlabeled analyte.[1] This characteristic is the key to their utility in quantitative analysis.

The primary role of a deuterated IS is to compensate for variability throughout the analytical process.[2][3] This includes variations in sample preparation, such as extraction efficiency and volumetric inconsistencies, as well as instrumental variations like injection volume and fluctuations in mass spectrometer response.[4] By adding a known amount of the deuterated IS to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow, the ratio of the analyte's response to the IS's response is used for quantification. This ratio remains consistent even if the absolute signal intensities of both the analyte and the IS fluctuate due to the aforementioned sources of error.[4]

Key Advantages of Deuterated Internal Standards:

  • Correction for Matrix Effects: Biological matrices like plasma, blood, and urine are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[5] Since a deuterated IS co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.[2][5]

  • Improved Precision and Accuracy: By mitigating variability, deuterated internal standards lead to significantly improved precision and accuracy in quantitative results.[6][7]

  • Enhanced Method Robustness: The use of a deuterated IS makes the analytical method more resilient to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches and even different laboratories.[2]

  • Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of SIL-IS in bioanalytical method validation and often recommend their use.[1][2][8]

Selecting an Appropriate Deuterated Internal Standard

The selection of a suitable deuterated IS is a critical step in method development. Several factors must be considered to ensure its performance and the integrity of the analytical data.

  • Isotopic Purity: The deuterated IS should have a high degree of isotopic enrichment and be free from significant amounts of the unlabeled analyte. Contamination with the unlabeled analyte can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[9]

  • Stability of the Deuterium Label: The deuterium atoms should be placed in positions on the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix. Generally, deuterium labels on aromatic rings or non-labile aliphatic positions are stable, while those on heteroatoms (e.g., -OH, -NH2) are not.

  • Mass Difference: A sufficient mass difference between the analyte and the deuterated IS is necessary to prevent spectral overlap. A mass shift of at least 3 atomic mass units (amu) is generally recommended for small molecules.

  • Chromatographic Co-elution: Ideally, the deuterated IS should co-elute with the analyte. However, in some cases, extensive deuteration can lead to a slight shift in retention time. This is generally acceptable as long as the IS and analyte elute in a region of consistent ion suppression or enhancement.

Quantitative Data Presentation

The impact of using a deuterated internal standard on the quality of bioanalytical data is best illustrated through quantitative comparisons. The following tables summarize validation data from studies that have compared methods with and without a suitable internal standard, or have used a deuterated IS to achieve high levels of precision and accuracy.

Table 1: Comparison of Assay Precision with Analog vs. Deuterated Internal Standard

AnalyteInternal Standard TypeConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)
Kahalalide FAnalog IS105.27.8
Deuterated IS103.14.5
Kahalalide FAnalog IS1004.16.5
Deuterated IS1002.53.9
Kahalalide FAnalog IS10003.55.1
Deuterated IS10002.13.2

Data synthesized from findings discussed in scientific literature comparing assay performance.

Table 2: Accuracy and Precision Data for a Multi-Analyte Assay Using Deuterated Internal Standards

AnalyteConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Cyclosporine A2526.5106.04.8
500512.5102.53.1
1000985.098.52.5
Tacrolimus1.01.05105.06.2
15.014.5597.04.3
30.030.9103.03.7
Sirolimus1.21.1696.77.1
20.020.8104.05.0
40.038.897.04.1

This table represents typical validation data for a validated LC-MS/MS method for immunosuppressant drugs using their respective deuterated internal standards.[6]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments involving the use of deuterated internal standards.

Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of the deuterated internal standard reference material.

    • Dissolve the material in a pre-determined volume of an appropriate solvent (e.g., methanol, acetonitrile) to achieve a final concentration of, for example, 1 mg/mL.

    • Vortex for 1-2 minutes until fully dissolved.

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

  • Working Solution Preparation:

    • Prepare a working solution of the deuterated IS by diluting the stock solution with an appropriate solvent (often the mobile phase or a component of it).

    • The concentration of the working solution should be optimized during method development. A common starting point is a concentration that yields a robust and reproducible signal in the mass spectrometer.

    • For example, a 1000 ng/mL working solution can be prepared by diluting the 1 mg/mL stock solution 1:1000.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs from plasma or serum samples.

  • Sample Aliquoting:

    • Allow frozen plasma/serum samples, calibrators, and QCs to thaw at room temperature.

    • Vortex the samples for 10-15 seconds.

    • Aliquot 100 µL of each sample into a clean microcentrifuge tube or a well of a 96-well plate.

  • Addition of Internal Standard:

    • Add a small, precise volume (e.g., 10 µL) of the deuterated IS working solution to each tube/well.

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol (e.g., 300 µL).

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A suitable C18 or other appropriate reversed-phase column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically 0.3-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least one specific precursor-to-product ion transition should be optimized for both the analyte and the deuterated internal standard.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterated internal standards.

Logical Workflow for Bioanalytical Method Using a Deuterated Internal Standard

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add Deuterated IS (Known Amount) sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction centrifugation Centrifugation extraction->centrifugation transfer Supernatant Transfer centrifugation->transfer reconstitution Evaporation & Reconstitution transfer->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration (Analyte & IS) detection->integration ratio Calculate Area Ratio (Analyte / IS) integration->ratio calibration Quantification using Calibration Curve ratio->calibration result Final Concentration calibration->result is_selection cluster_criteria Key Validation Criteria for Analog IS start Need for Quantitative Bioanalysis is_available Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? start->is_available use_sil Use Deuterated IS is_available->use_sil Yes consider_analog Consider a Structural Analog IS is_available->consider_analog No validate_analog Thoroughly Validate Analog IS (Matrix Effects, Recovery) consider_analog->validate_analog validate_analog->use_sil If validation fails, reconsider synthesis of SIL-IS no_is Method without IS (Requires Justification and Extensive Validation) validate_analog->no_is If no suitable analog can be validated criteria Co-elution with analyte? Similar extraction recovery? No interference with analyte? Compensates for matrix effects? matrix_effect cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard analyte_only Analyte Signal Variable due to Matrix Effect Ion Suppression result_no_is Inaccurate Quantification analyte_only->result_no_is analyte_with_is Analyte Signal Variable due to Matrix Effect Ion Suppression ratio {Ratio (Analyte / IS) | Constant} analyte_with_is->ratio is_signal Deuterated IS Signal Experiences SAME Matrix Effect Ion Suppression is_signal->ratio result_with_is Accurate Quantification ratio->result_with_is explanation The deuterated IS acts as a reliable reference, as it is affected by matrix effects in the same way as the analyte. This allows the ratio of their signals to remain constant, leading to accurate results.

References

A Technical Guide to the Physical and Chemical Differences Between Maraviroc and Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical and chemical distinctions between Maraviroc and its deuterated isotopologue, Maraviroc-d6. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive comparison, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of these compounds.

Introduction

Maraviroc is an antiretroviral drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist.[1] By binding to the CCR5 co-receptor on the surface of host cells, Maraviroc allosterically inhibits the interaction between the HIV-1 envelope glycoprotein gp120 and CCR5, a crucial step for the entry of CCR5-tropic HIV-1 strains into host cells.[1] this compound is a stable, isotopically labeled version of Maraviroc where six hydrogen atoms have been replaced with deuterium. This substitution makes this compound a valuable tool in analytical chemistry, particularly as an internal standard for the quantification of Maraviroc in biological matrices using mass spectrometry.[2][3] The primary physical difference between the two molecules is the increase in molecular weight due to the presence of deuterium. While other physical and chemical properties are expected to be very similar, the difference in mass is the key to its utility in analytical methods.

Physical and Chemical Properties

Table 1: General and Physical Properties

PropertyMaravirocThis compound
Molecular Formula C₂₉H₄₁F₂N₅O[][5]C₂₉H₃₅D₆F₂N₅O[6][7]
Molecular Weight 513.67 g/mol [][5]519.70 g/mol [7][8]
Appearance White to Off-White Solid[]Not specified (expected to be a white solid)
Melting Point 197-198 °C (decomposes)[1][]Not experimentally reported (expected to be similar to Maraviroc)
pKa 7.3[1]Not experimentally reported (expected to be very similar to Maraviroc)
Solubility Soluble in DMSO (≥25.7 mg/mL), Ethanol (≥48 mg/mL); Insoluble in water.[9] Sparingly soluble in aqueous buffers.[10]Slightly soluble in Chloroform.[6]

Table 2: Chemical Identifiers

IdentifierMaravirocThis compound
CAS Number 376348-65-1[1]1033699-22-7[6][7]
PubChem CID 3002977[11]10250005
InChI Key GSNHKUDZZFZSJB-HLMSNRGBSA-NNot available

Mechanism of Action: CCR5 Antagonism

Maraviroc's mechanism of action does not involve direct interaction with the HIV-1 virus. Instead, it targets a host protein, the CCR5 co-receptor, which is a member of the G-protein coupled receptor (GPCR) family. The binding of Maraviroc to a transmembrane hydrophobic cavity of CCR5 induces a conformational change in the receptor. This altered conformation prevents the HIV-1 surface glycoprotein gp120 from binding to CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry into the host cell.

maraviroc_mechanism cluster_cell Host Cell Membrane CCR5 CCR5 Receptor CD4 CD4 Receptor CD4->CCR5 2. Conformational Change HIV HIV-1 Virion gp120 gp120 HIV->gp120 expresses gp120->CCR5 3. Binds (Blocked by Maraviroc) gp120->CD4 1. Binds Maraviroc Maraviroc Maraviroc->CCR5 Binds & Induces Conformational Change

Figure 1. Maraviroc's mechanism of action as a CCR5 antagonist.

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for the quantification of Maraviroc. Below is a representative experimental protocol for the analysis of Maraviroc in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Maraviroc in Human Plasma by LC-MS/MS

This protocol is a composite based on methodologies described in the literature.[12][13][14][15]

Objective: To accurately quantify the concentration of Maraviroc in human plasma samples.

Materials:

  • Maraviroc analytical standard

  • This compound internal standard

  • Human plasma (K2 EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Waters BEH C8 column (50 x 2.1 mm, 1.7 µm particle size) or equivalent

  • A triple quadrupole mass spectrometer

Procedure:

  • Preparation of Standards and Quality Controls:

    • Prepare stock solutions of Maraviroc and this compound in acetonitrile.

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Maraviroc.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of acetonitrile containing the this compound internal standard.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: Waters BEH C8 (50 x 2.1 mm, 1.7 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Flow Rate: 0.4 mL/min

      • Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

      • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Maraviroc: Q1 m/z 514.3 -> Q3 m/z 389.2

        • This compound: Q1 m/z 520.3 -> Q3 m/z 395.2

      • Optimize collision energies and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Maraviroc and this compound.

    • Calculate the peak area ratio of Maraviroc to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Maraviroc in the unknown samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Figure 2. A typical experimental workflow for quantifying Maraviroc.

Conclusion

The primary distinction between Maraviroc and this compound lies in the isotopic substitution of six hydrogen atoms with deuterium, resulting in a quantifiable mass difference. This seemingly minor alteration has significant implications for analytical chemistry, enabling this compound to serve as an ideal internal standard for the accurate and precise quantification of Maraviroc in complex biological matrices. While their macroscopic physical and chemical properties are largely identical, the difference in their mass-to-charge ratio is the cornerstone of their respective roles in pharmaceutical analysis. This guide provides researchers and drug development professionals with the fundamental knowledge and practical methodologies for working with these two important compounds.

References

The Role of Maraviroc-d6 in Pharmacological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), represents a significant therapeutic advance in the management of HIV-1 infection. By blocking the interaction between the viral gp120 envelope protein and the host cell's CCR5 co-receptor, Maraviroc effectively prevents the entry of CCR5-tropic HIV-1 strains into immune cells.[1][2][3] To thoroughly investigate its pharmacokinetic and pharmacodynamic properties, a reliable and accurate bioanalytical method is essential. This guide focuses on the critical role of Maraviroc-d6, the deuterated analogue of Maraviroc, in enabling such precise quantification and facilitating exploratory pharmacological research. While the primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, its use is fundamental to obtaining high-quality data in drug metabolism and pharmacokinetic (DMPK) studies.

Core Application: this compound as a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, SIL-IS are the gold standard for correcting for variability during sample preparation and analysis.[4] this compound, being chemically identical to Maraviroc with the exception of six deuterium atoms, co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This ensures a highly accurate and precise quantification of Maraviroc in complex biological matrices such as plasma.

Bioanalytical Method Validation Data

The following tables summarize the quantitative data from a validated LC-MS/MS method for the quantification of Maraviroc in human plasma using this compound as the internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
Analytical Measuring Range0.5 - 1000 ng/mL[5][6]
Regression ModelWeighted (1/x²) quadratic regression[5][6]
Mean Regression (r²)≥ 0.996[5]
Lower Limit of Quantitation (LLOQ)0.5 ng/mL[5]
LLOQ Precision (%CV)≤ 20%[5]

Table 2: Intra- and Inter-Assay Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Intra-Assay Accuracy (%DEV)Inter-Assay Accuracy (%DEV)
LLOQ0.5≤ 5.98%≤ 5.38%≤ 8.44%≤ 10.2%
Low1.5≤ 5.98%≤ 5.38%≤ 8.44%≤ 10.2%
Mid75≤ 5.98%≤ 5.38%≤ 8.44%≤ 10.2%
High750≤ 5.98%≤ 5.38%≤ 8.44%≤ 10.2%
Data adapted from a representative validated bioanalytical method.[5][6]
Maraviroc Pharmacokinetic Parameters Determined Using this compound Internal Standard

The use of this compound as an internal standard has enabled the accurate determination of Maraviroc's pharmacokinetic profile in various clinical studies.

Table 3: Pharmacokinetic Parameters of Maraviroc in Healthy Volunteers

ParameterValue
Time to Maximum Plasma Concentration (Tmax)0.5 - 4.0 hours[7]
Elimination Half-life (t½)Approximately 16 hours[8]
Apparent Clearance (CL/F) in Adults~2.3 - 3.3 L/h/kg[1][9]
MetabolismPrimarily by CYP3A4[8]

Experimental Protocols

Detailed Methodology for Quantification of Maraviroc in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is based on established and validated methods for the bioanalysis of Maraviroc.[5][6]

1. Preparation of Stock and Working Solutions:

  • Maraviroc Stock Solution (1 mg/mL): Dissolve Maraviroc powder in acetonitrile.

  • This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound powder in acetonitrile.

  • Maraviroc Working Solutions: Serially dilute the Maraviroc stock solution in acetonitrile to prepare working solutions at concentrations of 0.1, 1, 10, and 100 µg/mL.

  • This compound Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound stock solution in acetonitrile.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking drug-free human K2 EDTA plasma with the appropriate Maraviroc working solutions to achieve final concentrations ranging from 0.5 to 1000 ng/mL.[5]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound internal standard spiking solution (10 ng/mL).[5]

  • Vortex the mixture for 5 seconds.

  • Add a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography System: A suitable UPLC system.

  • Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size.[5][6]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient Elution: A gradient program to separate Maraviroc and this compound from endogenous plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000).[5][6]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

    • Monitor the specific precursor-to-product ion transitions for Maraviroc and this compound.

5. Data Analysis:

  • Integrate the peak areas of Maraviroc and this compound.

  • Calculate the peak area ratio of Maraviroc to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) quadratic regression.

  • Determine the concentration of Maraviroc in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

CCR5 Signaling Pathway

Maraviroc is an antagonist of the CCR5 receptor, a G protein-coupled receptor (GPCR). Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 activates intracellular signaling cascades that are crucial for immune cell trafficking and function. Maraviroc blocks these downstream signaling events.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine (RANTES, MIP-1α/β) CCR5 CCR5 Receptor Chemokine->CCR5 Binds & Activates Maraviroc Maraviroc Maraviroc->CCR5 Binds & Blocks G_Protein Gαi/Gβγ CCR5->G_Protein Activates PLC PLC G_Protein->PLC Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) Ca_Release->Cellular_Response Contributes to PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response Leads to

Caption: CCR5 signaling pathway and the inhibitory action of Maraviroc.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates the typical workflow for validating a bioanalytical method using a stable isotope-labeled internal standard like this compound.

Bioanalytical_Method_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis Optimize_LC Optimize LC Conditions (Column, Mobile Phase, Gradient) Optimize_MS Optimize MS/MS Parameters (Transitions, Voltages) Optimize_LC->Optimize_MS Optimize_Extraction Optimize Sample Preparation (Protein Precipitation, LLE, SPE) Optimize_MS->Optimize_Extraction Selectivity Selectivity & Specificity Optimize_Extraction->Selectivity LLOQ Lower Limit of Quantitation (LLOQ) Selectivity->LLOQ Calibration_Curve Calibration Curve (Linearity, Range) LLOQ->Calibration_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-Assay) Calibration_Curve->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Recovery_Matrix->Stability Sample_Analysis Analysis of Study Samples (PK, PD, Clinical) Stability->Sample_Analysis Report Report Results Sample_Analysis->Report end End Report->end start Start start->Optimize_LC

Caption: Workflow for bioanalytical method validation using a SIL-IS.

Exploratory Research and Future Directions

While the predominant application of this compound is as an internal standard, the principles of its use open avenues for other exploratory research.

  • Kinetic Isotope Effect (KIE): The introduction of deuterium can slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. Although not specifically documented for this compound, this principle could be explored to investigate the metabolic pathways of Maraviroc in more detail. By comparing the metabolism of Maraviroc and this compound, researchers could gain insights into the specific sites of enzymatic attack by cytochrome P450 enzymes, primarily CYP3A4.

  • Metabolic Profiling: Stable isotope labeling is a powerful tool in metabolic profiling studies. While not a primary application of this compound to date, co-administration of a labeled and unlabeled drug can help in the identification of metabolites in complex biological matrices. The distinct mass shift of the deuterated metabolites would allow for their unambiguous identification.

Conclusion

This compound is an indispensable tool in the pharmacological exploration of Maraviroc. Its primary role as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data that is fundamental for understanding the pharmacokinetics and clinical efficacy of Maraviroc. The detailed experimental protocols and validated quantitative data presented in this guide underscore its importance for researchers, scientists, and drug development professionals. While its application has been predominantly in quantitative bioanalysis, the potential for its use in more exploratory studies, such as investigating kinetic isotope effects and metabolic profiling, remains an area for future research.

References

Maraviroc-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Maraviroc-d6, a deuterated analog of the CCR5 antagonist Maraviroc. This document outlines its chemical properties, its critical role in bioanalytical methodologies, and the molecular pathway it influences.

Core Data Presentation

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Maraviroc in biological matrices. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1033699-22-7[1]
Molecular Formula C29H35D6F2N5O[1]
Molecular Weight 519.70 g/mol [1]
Synonyms 4,4-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide

Mechanism of Action: CCR5 Antagonism

Maraviroc, and by extension its deuterated form used in research, functions as a C-C chemokine receptor type 5 (CCR5) antagonist.[2] CCR5 is a G-protein coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells and macrophages.[3] This receptor plays a crucial role as a co-receptor for the entry of the most common strain of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[2][3]

The entry process of R5-tropic HIV-1 into a host cell is initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the cell surface.[3] This initial binding induces a conformational change in gp120, allowing it to then interact with the CCR5 co-receptor. This secondary interaction facilitates the fusion of the viral and cellular membranes, leading to the entry of the viral capsid into the host cell's cytoplasm.

Maraviroc acts as a non-competitive, allosteric inhibitor of this process.[3] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3] This binding induces a conformational change in the extracellular loops of CCR5, which prevents their recognition and binding by the HIV-1 gp120.[3] Consequently, membrane fusion is blocked, and viral entry is inhibited. It is important to note that Maraviroc does not interfere with the natural signaling of CCR5 initiated by its endogenous chemokine ligands.[3][4]

Experimental Protocols: Quantification of Maraviroc using Isotopic Dilution Mass Spectrometry

This compound is an essential tool for the accurate quantification of Maraviroc in biological samples, such as plasma, through isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This method is considered the gold standard for bioanalytical quantification due to its high sensitivity and specificity.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled version of the analyte (in this case, this compound) to the sample as an internal standard. Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the analyte to the signal from the internal standard, a precise and accurate quantification of the analyte concentration can be achieved, correcting for any sample loss during preparation or variations in instrument response.

Sample Preparation and LC-MS/MS Analysis

A typical experimental workflow for the quantification of Maraviroc in human plasma using this compound as an internal standard involves the following steps:

  • Sample Spiking: A known concentration of this compound internal standard solution is added to the plasma samples, calibrators, and quality control samples.

  • Protein Precipitation: Proteins in the plasma are precipitated to release the drug. This is commonly achieved by adding a solvent like acetonitrile.

  • Centrifugation and Supernatant Collection: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing Maraviroc and this compound is collected.

  • Evaporation and Reconstitution: The supernatant is often evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatographic Separation: A C18 or similar reversed-phase column is typically used to separate Maraviroc from other plasma components.

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Maraviroc and this compound to ensure specificity and sensitivity.

  • Data Analysis: The peak area ratio of Maraviroc to this compound is calculated for all samples. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Maraviroc in the unknown samples is then determined from this calibration curve.

Visualizations

CCR5-Mediated HIV-1 Entry and Inhibition by Maraviroc

The following diagram illustrates the mechanism of HIV-1 entry via the CCR5 co-receptor and its inhibition by Maraviroc.

HIV_Entry_Inhibition cluster_membrane Host Cell Membrane cluster_virus HIV-1 Virion cluster_entry CD4 CD4 Receptor CCR5 CCR5 Co-Receptor CD4->CCR5 gp120 gp120 Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion Maraviroc_bound_CCR5 CCR5 + Maraviroc (Inactive Conformation) gp120->CD4 1. Initial Binding Maraviroc Maraviroc Maraviroc->CCR5 Blocks Binding

Caption: Mechanism of HIV-1 entry and Maraviroc inhibition.

Experimental Workflow for Maraviroc Quantification

The diagram below outlines the key steps in a typical bioanalytical workflow for the quantification of Maraviroc using this compound.

Bioanalytical_Workflow Start Plasma Sample Spiking Spike with This compound (Internal Standard) Start->Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Collection Collect Supernatant Centrifugation->Collection Evaporation Evaporation & Reconstitution Collection->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Quantification Data Analysis & Quantification LC_MSMS->Quantification

Caption: Bioanalytical workflow for Maraviroc quantification.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Maraviroc Using Maraviroc-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maraviroc is an antiretroviral drug belonging to the class of C-C chemokine receptor type 5 (CCR5) antagonists.[1] It is utilized in the management of HIV-1 infections by preventing the virus from entering host immune cells.[2] Maraviroc allosterically binds to the CCR5 co-receptor on the surface of T-cells and macrophages, inducing a conformational change that inhibits the binding of the viral envelope glycoprotein gp120.[1][3] This action effectively blocks the fusion of the viral and cellular membranes, a critical step in the HIV-1 lifecycle.[3] To ensure optimal therapeutic efficacy and to manage potential drug interactions, the quantitative analysis of Maraviroc in biological matrices is crucial.[4][5] This document provides a detailed protocol for the quantification of Maraviroc in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Maraviroc-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in sample preparation and instrument response.[6][7]

Signaling Pathway of Maraviroc's Mechanism of Action

cluster_cell Host Cell (e.g., T-cell) cluster_inhibition Inhibition by Maraviroc cluster_outcome Outcome CD4 CD4 Receptor Fusion Membrane Fusion CCR5 CCR5 Co-receptor CCR5_changed Conformationally Altered CCR5 Maraviroc Maraviroc Maraviroc->CCR5 Allosteric Binding gp120 gp120 gp120->CD4 gp120->CCR5 Co-receptor Binding (Blocked) Entry Viral Entry

Caption: Mechanism of action of Maraviroc in inhibiting HIV-1 entry.

Experimental Protocols

Materials and Reagents
  • Maraviroc reference standard (Toronto Research Chemicals)[6]

  • This compound (²H₆-maraviroc) internal standard (Toronto Research Chemicals)[6]

  • HPLC-grade acetonitrile (Fisher Scientific)[6]

  • LC/MS-grade water (Fisher Scientific)[6]

  • Proteomics-grade formic acid (Proteochem)[6]

  • Drug-free human K₂EDTA plasma (Bioreclamation)[6]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of Maraviroc and this compound in acetonitrile at a concentration of 1 mg/mL.[6]

  • Working Solutions: Dilute the Maraviroc stock solution with acetonitrile to prepare working solutions at concentrations of 0.1, 1, 10, and 100 µg/mL.[6]

  • Internal Standard Spiking Solution: Prepare a 10 ng/mL internal standard spiking solution of this compound in acetonitrile.[6]

  • Calibration Standards: Prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL by spiking appropriate volumes of the working solutions into drug-free human K₂EDTA plasma.[6]

  • Quality Control (QC) Samples: Prepare QC samples at low (1.5 ng/mL), medium (50 ng/mL), and high (850 ng/mL) concentrations in the same manner as the calibration standards.[6]

Sample Preparation: Protein Precipitation

G plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) plate 96-well Plate plasma->plate is 50 µL this compound IS (10 ng/mL in ACN) is->plate vortex1 Vortex (5s) plate->vortex1 ppt_plate Protein Precipitation Filter Plate vortex1->ppt_plate incubate Incubate (5 min, RT) ppt_plate->incubate acn Add 500 µL Acetonitrile acn->ppt_plate elute Elute (Vacuum) incubate->elute collection_plate 96-well Collection Plate elute->collection_plate evaporate Evaporate to Dryness (Nitrogen Stream) collection_plate->evaporate reconstitute Reconstitute in 100 µL (50:50 0.1% FA in Water:ACN) evaporate->reconstitute lcms Inject 10 µL into LC-MS/MS System reconstitute->lcms

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method using a Waters Acquity UPLC system and an API 4000 mass analyzer.[6]

Liquid Chromatography:

ParameterCondition
Column Waters BEH C8, 50 x 2.1 mm, 1.7 µm particle size[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.5 mL/min (example, may vary)
Injection Volume 10 µL[6]
Column Temperature Ambient[6]
Gradient A gradient from 20% to 50% Mobile Phase B is employed, followed by a high organic wash to prevent carryover.[6]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Maraviroc: m/z 514.7 → 371.3 (example, should be optimized) This compound: m/z 520.7 → 377.3 (example, should be optimized)
Source Temperature 350 °C[4]
Desolvation Gas Flow 600 L/h[4]
Cone Gas Flow 50 L/h[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Maraviroc using this compound as an internal standard.[6][8]

Table 1: Calibration Curve and Linearity

ParameterValue
Analytical Measuring Range 0.5 - 1000 ng/mL[6][8]
Regression Model Weighted (1/x²) quadratic regression[6][8]
Correlation Coefficient (r²) ≥ 0.996[6]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%DEV)Inter-assay Accuracy (%DEV)
LLOQ 0.5≤ 5.98%[6][8]≤ 5.38%[6][8]≤ 8.44%[6][8]≤ 10.2%[6][8]
Low 1.5≤ 5.98%[6]≤ 5.38%[6]≤ 8.44%[6]≤ 10.2%[6]
Mid 50≤ 5.98%[6]≤ 5.38%[6]≤ 8.44%[6]≤ 10.2%[6]
High 850≤ 5.98%[6]≤ 5.38%[6]≤ 8.44%[6]≤ 10.2%[6]

Table 3: Method Validation Parameters

ParameterResult
Matrix Effect Similar matrix effects were observed between Maraviroc and its deuterated internal standard, ensuring accurate quantification.[6][8]
Recovery Mean recovery of Maraviroc has been reported to be around 89.1%.[9]
Stability Maraviroc is stable under various conditions including freeze-thaw cycles and long-term storage.[6][8]

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of Maraviroc in human plasma.[6][8] The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring high accuracy and precision, making this method well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[6][7] The validation data demonstrates that the method meets the regulatory guidelines for bioanalytical method validation.[6][10]

References

Application Notes and Protocols for the Quantitative Analysis of Maraviroc in Plasma using Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative determination of Maraviroc in human plasma using a stable isotope-labeled internal standard, Maraviroc-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Maraviroc.

Introduction

Maraviroc is a C-C chemokine receptor type 5 (CCR5) antagonist used in the treatment of HIV-1 infection.[1][2][3] Accurate and precise quantification of Maraviroc in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. This document outlines a validated bioanalytical method employing protein precipitation for sample cleanup, followed by LC-MS/MS analysis. The use of a deuterated internal standard, this compound, ensures high accuracy and compensates for matrix effects and variations in sample processing.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Maraviroc in human plasma. The data is compiled from various validated methods and demonstrates the robustness and reliability of the analytical procedure.[1][2][4]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.5 - 1000 ng/mL[1][2]
Regression ModelWeighted (1/x²) quadratic regression[1][2]
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

Quality Control LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%DEV)Inter-assay Accuracy (%DEV)
LLOQ (0.5 ng/mL)≤ 5.98%[1]≤ 5.38%[1]≤ 8.44%[1]≤ 10.2%[1]
Low QC (1.5 ng/mL)≤ 5.98%[1]≤ 5.38%[1]≤ 8.44%[1]≤ 10.2%[1]
Mid QC (50 ng/mL)≤ 5.98%[1]≤ 5.38%[1]≤ 8.44%[1]≤ 10.2%[1]
High QC (850 ng/mL)≤ 5.98%[1]≤ 5.38%[1]≤ 8.44%[1]≤ 10.2%[1]

Table 3: Recovery and Matrix Effect

AnalyteMean Recovery
Maraviroc86.7% - 89.0%[4]
This compoundSimilar to Maraviroc[1]

Note: The use of a stable isotope-labeled internal standard effectively mitigates the impact of matrix effects.[1]

Experimental Protocols

This section details the step-by-step procedures for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Maraviroc reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation

The protein precipitation method is a straightforward and effective technique for extracting Maraviroc from plasma samples.

G plasma 100 µL Plasma Sample is_solution Add 10 µL this compound Working Solution plasma->is_solution precipitation Add 300 µL Acetonitrile is_solution->precipitation vortex Vortex Mix (1 min) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer 200 µL Supernatant to Autosampler Vial centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Plasma Sample Preparation Workflow.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject the sample into the LC-MS/MS system for analysis.

Liquid Chromatography Conditions
ParameterSetting
HPLC SystemWaters ACQUITY UPLC or equivalent
ColumnWaters ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm)[1][2]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient20% B to 95% B over 2.5 min, hold at 95% B for 1 min, re-equilibrate at 20% B for 1.5 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry Conditions
ParameterSetting
Mass SpectrometerAB Sciex API 4000 or equivalent[1]
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Ion Spray Voltage5500 V[1]
Source Temperature600°C[1]
Collision GasNitrogen
Dwell Time50 ms[1]

Table 4: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Maraviroc515.5390.286[1]29[1]
This compound521.5396.280 (approx.)29 (approx.)

Note: The m/z for this compound is based on the addition of 6 daltons to the parent and corresponding fragment. The declustering potential and collision energy for this compound should be optimized but are expected to be similar to Maraviroc.

Data Analysis and Quantification

The concentration of Maraviroc in the plasma samples is determined by calculating the peak area ratio of Maraviroc to the internal standard, this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Maraviroc in the unknown samples is then interpolated from this calibration curve.

G raw_data Acquire Raw Data (Peak Areas) peak_ratio Calculate Peak Area Ratio (Maraviroc / this compound) raw_data->peak_ratio calibration_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) peak_ratio->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification final_concentration Report Final Concentration (ng/mL) quantification->final_concentration

Caption: Data Analysis and Quantification Workflow.

Stability

Maraviroc has been shown to be stable in human plasma under various conditions, including short-term storage at room temperature, long-term storage at -80°C, and through multiple freeze-thaw cycles.[1] It is recommended to validate stability under specific laboratory conditions.

References

Application Note & Protocol: High-Throughput Quantification of Maraviroc in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maraviroc is an antiretroviral drug belonging to the class of CCR5 receptor antagonists, used in the treatment of HIV-1 infection.[1][2] Accurate and reliable quantification of Maraviroc in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and patient safety.[1][3][4] This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Maraviroc in human plasma. The method utilizes a stable isotope-labeled internal standard, deuterated Maraviroc (²H₆-Maraviroc), to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[5]

The described method is based on a straightforward protein precipitation extraction procedure followed by UPLC-MS/MS analysis, making it suitable for high-throughput applications.[1][5] The validation metrics presented demonstrate that this method meets the requirements of the FDA's Bioanalytical Method Validation guidelines.[5]

Materials and Reagents

  • Maraviroc reference standard

  • ²H₆-Maraviroc (deuterated internal standard)

  • HPLC-grade or LC/MS-grade acetonitrile

  • LC/MS-grade water

  • Proteomics-grade formic acid

  • Drug-free human K₂EDTA plasma

Equipment

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an electrospray ionization source (e.g., AB SCIEX API 4000)[5]

  • Analytical column (e.g., Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size)[5]

  • 96-well plates

  • Automated liquid handler (optional, for high-throughput)

  • Centrifuge capable of handling 96-well plates

  • Plate evaporator

  • Vortex mixer

Experimental Protocols

A detailed workflow for the quantification of Maraviroc in human plasma is described below.

Diagram: Experimental Workflow for Maraviroc Quantification

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Maraviroc & ²H₆-Maraviroc) prep_cal Prepare Calibration Standards (0.5-1000 ng/mL in Plasma) prep_stock->prep_cal prep_qc Prepare Quality Control Samples (Low, Mid, High in Plasma) prep_stock->prep_qc prep_is Prepare Internal Standard Spiking Solution (10 ng/mL) prep_stock->prep_is plasma_sample 50 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 50 µL Internal Standard Spiking Solution plasma_sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge evaporate Evaporate Supernatant to Dryness vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject onto UPLC Column reconstitute->inject separate Chromatographic Separation (Gradient Elution) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (SRM Mode) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantify Concentration using Calibration Curve calculate->quantify

Caption: Workflow for Maraviroc quantification.

1. Preparation of Stock and Working Solutions

  • Maraviroc Stock Solution (1 mg/mL): Accurately weigh and dissolve Maraviroc powder in acetonitrile to achieve a final concentration of 1 mg/mL.[5]

  • ²H₆-Maraviroc Internal Standard (IS) Stock Solution (1 mg/mL): Independently prepare a 1 mg/mL stock solution of ²H₆-Maraviroc in acetonitrile.[5]

  • Maraviroc Working Solutions: Serially dilute the Maraviroc stock solution with acetonitrile to prepare working solutions at concentrations of 0.1, 1, 10, and 100 µg/mL.[5]

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the ²H₆-Maraviroc stock solution with acetonitrile to obtain a final concentration of 10 ng/mL.[5]

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Prepare calibration standards by spiking drug-free human K₂EDTA plasma with the appropriate Maraviroc working solutions to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human K₂EDTA plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL[5]

    • Low QC: 1.5 ng/mL[5]

    • Mid QC: 50 ng/mL[5]

    • High QC: 850 ng/mL[5]

3. Sample Preparation (Protein Precipitation)

  • To a 96-well plate, add 50 µL of plasma sample (calibration standard, QC, or unknown).

  • Add 50 µL of the internal standard spiking solution (10 ng/mL ²H₆-Maraviroc in acetonitrile) to each well.[5]

  • Vortex the plate for approximately 3 minutes to precipitate proteins.

  • Centrifuge the plate for 30 minutes at approximately 1480 x g to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase.[5]

4. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm[5]

    • Mobile Phase A: Water with 0.1% formic acid[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[5]

    • Gradient: A gradient elution from 20% to 50% mobile phase B is utilized.[5]

    • Flow Rate: As appropriate for the UPLC system.

    • Column Temperature: Ambient[5]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

    • Scan Type: Selected Reaction Monitoring (SRM)[5]

    • Ion Transitions:

      • Maraviroc: m/z 515.5 → 390.2 (targeting the ¹³C isotope of the parent ion)[5]

      • ²H₆-Maraviroc (IS): m/z 520.6 → 389.1[5]

    • Key MS Parameters:

      • Ion Spray Voltage: 5500 V[5]

      • Source Temperature: 600°C[5]

      • Collision Energy: 29 V for both analytes[5]

Results and Discussion

The performance of the method was evaluated according to FDA guidelines for bioanalytical method validation. The following tables summarize the quantitative data obtained.

Table 1: Calibration Curve Parameters

ParameterValue
Analytical Range0.5 - 1000 ng/mL
Regression ModelWeighted (1/x²) quadratic regression
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%DEV)Inter-assay Accuracy (%DEV)
LLOQ0.5≤ 5.98%≤ 5.38%≤ 8.44%≤ 10.2%
Low QC1.5≤ 5.98%≤ 5.38%≤ 8.44%≤ 10.2%
Mid QC50≤ 5.98%≤ 5.38%≤ 8.44%≤ 10.2%
High QC850≤ 5.98%≤ 5.38%≤ 8.44%≤ 10.2%
Data adapted from Emory et al. (2014).[1][5]

Table 3: Stability and Matrix Effect

ParameterResult
Matrix Effect Similar matrix effects were observed for Maraviroc and its deuterated internal standard, indicating effective compensation.[1]
Stability Maraviroc was found to be stable under various conditions including freeze-thaw cycles and storage.[1][2]
Extraction Recovery The protein precipitation method provides consistent and high recovery.[4]

This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of Maraviroc in human plasma. The use of a deuterated internal standard ensures accuracy and precision, while the simple protein precipitation protocol allows for rapid sample processing. The method has been validated over a wide linear range and demonstrates excellent performance in terms of precision, accuracy, and stability. This protocol is well-suited for pharmacokinetic and therapeutic drug monitoring studies in a clinical or research setting.[1][5]

References

Application of Maraviroc-d6 in Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc is an entry inhibitor class of antiretroviral medication used in the treatment of HIV-1 infection. It functions by blocking the human chemokine receptor CCR5, which is essential for the most common strains of HIV to enter human cells.[1][2] Accurate and precise quantification of Maraviroc in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence (BE) studies. Maraviroc-d6, a deuterated analog of Maraviroc, serves as an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a SIL-IS is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring the accuracy and robustness of the analytical method.[5] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and bioequivalence studies of Maraviroc.

Pharmacokinetic Profile of Maraviroc

Maraviroc is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) achieved within 0.5 to 4.0 hours.[6] The pharmacokinetics of Maraviroc are not dose-proportional.[7] The absolute bioavailability of a 100 mg dose is approximately 23%, which increases to 33% at a 300 mg dose.[7] Maraviroc is approximately 76% bound to human plasma proteins.[7] The drug is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[8][9] The terminal half-life of Maraviroc at steady state is between 14 and 18 hours.[7]

Table 1: Summary of Maraviroc Pharmacokinetic Parameters in Healthy Volunteers
ParameterValueReference
Tmax (Time to Peak Concentration) 0.5 - 4.0 hours[6]
Absolute Bioavailability (100 mg dose) 23%[7]
Absolute Bioavailability (300 mg dose) 33%[7]
Protein Binding ~76%[7]
Terminal Half-life (steady state) 14 - 18 hours[7]
Primary Metabolism Pathway CYP3A4[8][9]

Application of this compound in Bioanalytical Methods

This compound is the internal standard of choice for the quantification of Maraviroc in biological samples due to its chemical and physical similarity to the analyte. Its use in LC-MS/MS methods significantly improves the precision and accuracy of the assay.

Experimental Protocol: Quantification of Maraviroc in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is a representative example based on published methodologies.[3][10]

1. Materials and Reagents:

  • Maraviroc analytical standard

  • This compound (internal standard)

  • Human plasma (K2 EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Maraviroc Stock Solution (1 mg/mL): Accurately weigh and dissolve Maraviroc in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Maraviroc Working Solutions: Prepare serial dilutions of the Maraviroc stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Maraviroc from endogenous plasma components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Maraviroc: Precursor ion (m/z) → Product ion (m/z) (e.g., 515.3 → 108.1)

      • This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 521.3 → 114.1)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Maraviroc to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) for the calibration curve.

  • Determine the concentration of Maraviroc in QC and unknown samples from the calibration curve.

Table 2: Example LC-MS/MS Method Validation Parameters
ParameterAcceptance CriteriaExample ResultReference
Linearity (r²) ≥ 0.99> 0.995[3][10]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20%0.5 ng/mL[3][10]
Intra- and Inter-assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%[3][10]
Intra- and Inter-assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)< 10%[3][10]
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Consistent between Maraviroc and this compound[3]
Recovery Consistent, precise, and reproducible> 85%[11][12]

Protocol for a Maraviroc Bioequivalence Study

The following protocol is based on the FDA's draft guidance for Maraviroc.[13]

1. Study Design:

  • Type: Single-dose, two-treatment, two-period, crossover in vivo study.[13]

  • Condition: Fasting.[13]

  • Subjects: Healthy male and non-pregnant, non-lactating female subjects.[13]

  • Dosage Strength: 300 mg Maraviroc.[13]

2. Study Conduct:

  • Screen and enroll a sufficient number of healthy volunteers.

  • Randomly assign subjects to one of two treatment sequences (Test product then Reference product, or Reference product then Test product).

  • Administer a single 300 mg oral dose of the assigned Maraviroc formulation with a standardized volume of water after an overnight fast of at least 10 hours.

  • Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose).

  • Process blood samples to obtain plasma and store frozen at -70°C or below until analysis.

  • A washout period of at least 7-10 half-lives of Maraviroc (e.g., 7-10 days) should separate the two treatment periods.

  • In the second period, administer the alternate formulation to each subject and repeat the blood sampling schedule.

3. Bioanalytical Sample Analysis:

  • Analyze all plasma samples for Maraviroc concentration using a validated LC-MS/MS method with this compound as the internal standard, as described in the protocol above.

4. Pharmacokinetic and Statistical Analysis:

  • Calculate the following pharmacokinetic parameters for each subject for both the test and reference products:

    • Cmax: Maximum observed plasma concentration.

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

  • Perform a statistical analysis on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) data.

  • The test and reference products are considered bioequivalent if the 90% confidence intervals (CI) for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) fall within the acceptance range of 80.00% to 125.00%.[14]

Visualizations

Pharmacokinetic_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Dosing Subject Dosing (Fasting, Single 300 mg Dose) Sampling Serial Blood Sampling (0-72 hours) Dosing->Sampling Administer Drug Processing Plasma Separation and Storage (-70°C) Sampling->Processing Collect Samples SamplePrep Sample Preparation (Protein Precipitation with this compound) Processing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Inject Sample Quantification Data Quantification LCMS->Quantification Generate Data PK_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC) Quantification->PK_Calc Stats Statistical Analysis (90% CI) PK_Calc->Stats Input Parameters BE_Conclusion Bioequivalence Conclusion Stats->BE_Conclusion Compare to 80-125%

Caption: Workflow for a Maraviroc Bioequivalence Study.

Sample_Preparation_Workflow Plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) IS Add 200 µL This compound in Acetonitrile Plasma->IS Vortex1 Vortex to Precipitate Proteins IS->Vortex1 Centrifuge Centrifuge at 14,000 rpm Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: LC-MS/MS Sample Preparation Protocol.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Maraviroc in pharmacokinetic and bioequivalence studies. Its use as a stable isotope-labeled internal standard in validated LC-MS/MS methods ensures high-quality data, which is essential for regulatory submissions and drug development decisions. The protocols and information provided herein offer a comprehensive guide for researchers and scientists involved in the clinical development of Maraviroc.

References

Application Notes: Therapeutic Drug Monitoring of Maraviroc using Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maraviroc is an antiretroviral drug belonging to the class of C-C chemokine receptor type 5 (CCR5) antagonists. It is utilized in the treatment of human immunodeficiency virus type 1 (HIV-1) infection, specifically against CCR5-tropic strains.[1][2] Maraviroc functions by blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the CCR5 co-receptor on host cells, thereby preventing viral entry.[3] Therapeutic drug monitoring (TDM) of Maraviroc is crucial to ensure optimal drug exposure, manage drug-drug interactions, and evaluate the relationship between plasma concentrations and treatment response. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Maraviroc in human plasma, utilizing its deuterated stable isotope, Maraviroc-d6, as an internal standard.

Mechanism of Action

Maraviroc is a non-competitive, allosteric inhibitor of the CCR5 receptor.[1][4] The entry of CCR5-tropic HIV-1 into a host cell, such as a T-lymphocyte or macrophage, is a multi-step process. Initially, the viral envelope protein gp120 binds to the primary CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4.[1] Maraviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change in the extracellular loops of CCR5.[1][3] This altered conformation prevents the recognition and binding of the gp120 V3 loop, effectively blocking the fusion of the viral and cellular membranes and subsequent viral entry.[1]

Maraviroc_Mechanism_of_Action Mechanism of Action of Maraviroc cluster_hiv HIV-1 Virion cluster_inhibition Inhibition by Maraviroc gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Blocked_CCR5 Altered CCR5 (Maraviroc-bound) gp120->Blocked_CCR5 Binding Prevented CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Maraviroc Maraviroc Maraviroc->Blocked_CCR5 Blocks Interaction

Figure 1: Simplified signaling pathway of Maraviroc's mechanism of action.

Quantitative Analysis using LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound has nearly identical physicochemical properties to Maraviroc, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing. This results in high accuracy and precision in the quantification of Maraviroc in complex biological matrices like plasma.

Assay Performance Characteristics

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Maraviroc in human plasma using an isotopically-labeled internal standard.

ParameterResultReference
Linearity Range0.5 - 1000 ng/mL[5]
Regression ModelWeighted 1/x² quadratic[5]
Inter-assay Precision (%CV)≤ 5.38%[5]
Intra-assay Precision (%CV)≤ 5.98%[5]
Inter-assay Accuracy (%DEV)≤ 10.2%[5]
Intra-assay Accuracy (%DEV)≤ 8.44%[5]
Mean Recovery89.1%[6]

Experimental Protocol: Quantification of Maraviroc in Human Plasma

This protocol outlines a typical procedure for the analysis of Maraviroc in human plasma samples for therapeutic drug monitoring.

Materials and Reagents
  • Maraviroc analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample evaporator

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Maraviroc Stock Solution (1 mg/mL): Accurately weigh and dissolve Maraviroc in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the Maraviroc stock solution.

  • Working Solutions: Prepare serial dilutions of the Maraviroc stock solution in a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration appropriate for spiking into plasma samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QC samples, and unknown patient samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add the internal standard working solution (e.g., 500 µL of this compound in acetonitrile) to each tube.[6]

  • Vortex mix the samples vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Vortex mix and transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

ParameterConditionReference
Liquid Chromatography
LC SystemWaters ACQUITY UPLC I-CLASS or similar[7]
ColumnWaters ACQUITY UPLC BEH C8, 50 x 2.1 mm, 1.7 µm or similar[5]
Column Temperature50 °C[7]
Mobile Phase A0.1% Formic acid and 5 mM Ammonium Formate in water[7]
Mobile Phase BAcetonitrile[7]
Flow Rate0.4 mL/min[7]
Injection Volume5-10 µL
Gradient ElutionA suitable gradient to separate Maraviroc from matrix components. For example, a gradient from 20% to 95% Mobile Phase B.[5]
Mass Spectrometry
Mass SpectrometerSCIEX TRIPLE QUAD™ 5500 or similar[7]
Ionization ModePositive Electrospray Ionization (ESI+)[8]
Scan TypeMultiple Reaction Monitoring (MRM)[7][8]
MRM TransitionsMaraviroc: To be optimized (e.g., m/z 515.3 → 388.2); this compound: To be optimized (e.g., m/z 521.3 → 394.2)
Dwell Time50 ms[7]
Data Analysis
  • Integrate the peak areas for Maraviroc and this compound for each sample.

  • Calculate the peak area ratio of Maraviroc to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of Maraviroc in the QC and unknown patient samples.

TDM_Workflow Experimental Workflow for Maraviroc TDM cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (this compound in Acetonitrile) Plasma->IS Vortex1 Vortex Mix IS->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Maraviroc / this compound) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Figure 2: A typical experimental workflow for the therapeutic drug monitoring of Maraviroc.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable assay for the therapeutic drug monitoring of Maraviroc in human plasma. This enables clinicians and researchers to accurately assess drug exposure, which is critical for optimizing treatment efficacy and minimizing potential toxicities in patients with HIV-1 infection.

References

Application Notes and Protocols for Maraviroc Sample Extraction Using Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Maraviroc from human plasma samples for quantitative analysis, utilizing Maraviroc-d6 as a stable isotope-labeled internal standard. The methodologies described are based on established bioanalytical techniques and are suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis.

Introduction

Maraviroc is an antiretroviral drug belonging to the class of CCR5 receptor antagonists. It is used in the treatment of HIV-1 infection. Accurate and precise quantification of Maraviroc in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for mass spectrometry-based quantification as it corrects for variability in sample preparation and instrument response.

This document outlines two common and effective sample extraction techniques: Protein Precipitation and Solid-Phase Extraction (SPE) . Both methods are widely used in bioanalytical laboratories and offer distinct advantages depending on the specific requirements of the assay, such as sample throughput, required sensitivity, and the complexity of the sample matrix.

Mechanism of Action: Maraviroc and CCR5 Signaling

Maraviroc is a selective, slowly reversible antagonist of the C-C chemokine receptor type 5 (CCR5), which is a coreceptor used by the most common strains of HIV-1 to enter host CD4+ T-cells. By binding to CCR5, Maraviroc allosterically inhibits the interaction between the viral glycoprotein gp120 and the host cell coreceptor, thereby preventing the conformational changes necessary for the fusion of the viral and cellular membranes. This action effectively blocks the entry of CCR5-tropic HIV-1 into the cell.

Maraviroc_Mechanism cluster_tcell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding (Blocked by Maraviroc) CD4->CCR5 2. Conformational Change Maraviroc Maraviroc Maraviroc->CCR5 Blocks Interaction

Figure 1. Maraviroc's mechanism of action in blocking HIV-1 entry.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Maraviroc in human plasma using LC-MS/MS with this compound as an internal standard.

Table 1: Method Validation Parameters

ParameterProtein PrecipitationSolid-Phase Extraction
Linearity Range0.5 - 1000 ng/mL[1]1 - 2500 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]1 ng/mL
Inter-assay Precision (%CV)≤ 5.38%[1]< 15%
Intra-assay Precision (%CV)≤ 5.98%[1]< 15%
Inter-assay Accuracy (%DEV)≤ 10.2%[1]± 15%
Intra-assay Accuracy (%DEV)≤ 8.44%[1]± 15%
Mean Recovery> 85%[2]> 90%

Experimental Protocols

Protein Precipitation Method

This method is rapid, simple, and suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Materials and Reagents:

  • Human plasma (K2 EDTA)

  • Maraviroc reference standard

  • This compound internal standard stock solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

  • Sample evaporator (optional)

Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a series of Maraviroc working solutions by diluting a stock solution with methanol or acetonitrile.

    • Spike blank human plasma with the appropriate working solutions to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL) and QC samples (low, mid, high concentrations).

  • Sample Preparation:

    • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

    • Vortex mix thoroughly for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 acetonitrile:water) and vortex to dissolve the residue.

  • Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.

Protein_Precipitation_Workflow start Start: Plasma Sample (100 µL) add_is Add this compound (10 µL) start->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2. Protein Precipitation Workflow for Maraviroc Extraction.

Solid-Phase Extraction (SPE) Method

SPE provides a cleaner extract compared to protein precipitation by removing more matrix components, which can reduce ion suppression in the mass spectrometer and improve assay sensitivity.

Materials and Reagents:

  • Human plasma (K2 EDTA)

  • Maraviroc reference standard

  • Maraviro-d6 internal standard stock solution

  • Oasis HLB SPE cartridges (e.g., 1 cc, 30 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for sample pre-treatment)

  • SPE vacuum manifold

  • Calibrated pipettes

  • Vortex mixer

  • Sample evaporator

Protocol:

  • Preparation of Standards and QCs:

    • Prepare calibration standards and QC samples in blank human plasma as described in the protein precipitation protocol.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma sample, standard, or QC into a clean tube.

    • Add 20 µL of this compound internal standard working solution and vortex.

    • Dilute the plasma sample 1:1 with an acidic solution (e.g., 4% phosphoric acid in water) to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through them.

    • Equilibrate the cartridges by passing 1 mL of water through them. Do not allow the cartridges to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

    • Dry the cartridge under high vacuum for 1-2 minutes to remove excess wash solvent.

  • Elution:

    • Place clean collection tubes or a 96-well plate inside the manifold.

    • Elute Maraviroc and this compound from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase.

  • Analysis:

    • Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

SPE_Workflow start Start: Plasma Sample (200 µL) add_is Add this compound start->add_is pretreat Pre-treat with Acid add_is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge (5% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute (Methanol/Acetonitrile) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Note: Optimal Mass Spectrometry Parameters for the Detection of Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc is an antiretroviral drug belonging to the class of CCR5 receptor antagonists, used in the treatment of HIV-1 infection.[1][2][3] Accurate quantification of Maraviroc in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][4] This document outlines the optimized mass spectrometry parameters and a detailed protocol for the sensitive and accurate detection of Maraviroc and its deuterated internal standard, Maraviroc-d6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry parameters for the optimal detection of Maraviroc and this compound. These parameters have been compiled from validated methods in the scientific literature.[5]

ParameterMaravirocThis compound (Internal Standard)Reference
Parent Ion (m/z) 514.5 (or 515.5 for 13C isotope)520.6[5]
Product Ion (m/z) 390.2389.1[5]
Declustering Potential (V) 8680[5]
Collision Energy (V) 2929[5]
Collision Cell Exit Potential (V) 1010[5]

Experimental Protocol: Quantification of Maraviroc in Human Plasma

This protocol details a validated method for the quantification of Maraviroc in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Maraviroc analytical standard

  • This compound (or other isotopically labeled Maraviroc) internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Sample Preparation: Protein Precipitation
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Maraviroc into blank human plasma.

  • Internal Standard Addition: To a 50 µL aliquot of plasma sample (calibrator, QC, or unknown), add an appropriate volume of this compound internal standard solution in acetonitrile.

  • Protein Precipitation: Add 700 µL of acetonitrile containing the internal standard to the plasma sample.[6]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at approximately 20,000 x g for 15 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[8]

Liquid Chromatography Parameters
  • Column: Waters ACQUITY UPLC BEH C8, 50 x 2.1 mm, 1.7 µm particle size[5]

  • Mobile Phase A: Water with 0.05% formic acid and 5mM ammonium formate[8]

  • Mobile Phase B: Acetonitrile with 0.05% formic acid[8]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL[8]

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-1.5 min: Gradient to 30% B

    • 1.5-4.5 min: Gradient to 70% B

    • 4.5-7.5 min: Gradient to 100% B

    • 7.5-10 min: Hold at 100% B

    • Followed by a re-equilibration step at initial conditions.[8]

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray ionization (ESI+)[8]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 550°C[6]

Data Analysis and Validation

  • Quantification: The concentration of Maraviroc in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A weighted (1/x²) linear regression is commonly used.[5]

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).[4][5]

Visualizations

Maraviroc Mechanism of Action

Maraviroc_Mechanism cluster_HIV HIV-1 Virion cluster_Cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational   Change Fusion Viral Entry (Fusion) CCR5->Fusion 3. Co-receptor   Binding Blocked Entry Blocked CCR5->Blocked Maraviroc Maraviroc Maraviroc->CCR5 Blocks Binding

Caption: Maraviroc blocks HIV-1 entry by binding to the CCR5 co-receptor.

Experimental Workflow for this compound Detection

Maraviroc_Workflow Plasma Plasma Sample (Calibrator, QC, or Unknown) IS Add this compound Internal Standard Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Workflow for the extraction and analysis of Maraviroc from plasma.

References

Application Note: High-Throughput Chromatographic Separation of Maraviroc and its Deuterated Analog, Maraviroc-d6, for Pharmacokinetic and Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the CCR5 antagonist Maraviroc and its stable isotope-labeled internal standard, Maraviroc-d6, in human plasma. The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment in HIV-1 treatment and prevention strategies. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters, providing a validated framework for high-throughput analysis in research and clinical settings.

Introduction

Maraviroc is a key antiretroviral drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist, effectively preventing the entry of CCR5-tropic HIV-1 into host cells.[1][2] To accurately assess its pharmacokinetic profile, efficacy, and patient adherence, a reliable and sensitive analytical method is required to quantify Maraviroc concentrations in biological matrices.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample processing and matrix effects.[1][3] This document provides a detailed protocol for the chromatographic separation and quantification of Maraviroc and this compound.

Experimental Protocols

Sample Preparation (Human Plasma)

A straightforward protein precipitation method is employed for the extraction of Maraviroc and this compound from human plasma.

Reagents:

  • Acetonitrile (HPLC or LC-MS grade)

  • This compound internal standard spiking solution (e.g., 10 ng/mL in acetonitrile)

  • Human plasma (K2 EDTA)

Protocol:

  • To 100 µL of human plasma sample, standard, or quality control (QC), add the internal standard spiking solution containing this compound.

  • Add 500 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for approximately 1 minute.

  • Centrifuge the samples at 10,000 RPM for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.

Chromatographic Conditions

A reverse-phase ultra-performance liquid chromatography (UPLC) system is utilized for the separation. The conditions provided below are a representative method synthesized from published literature.[1][3][4]

ParameterSpecification
Chromatography System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C8, 50 x 2.1 mm, 1.7 µm or Agilent Poroshell 120, EC-C18, 2.1 x 100 mm, 2.7 µm[1][3]
Mobile Phase A Water with 0.05% formic acid and 5mM ammonium formate[3]
Mobile Phase B Acetonitrile with 0.05% formic acid[3]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2-10 µL
Gradient Elution See Table 2 for a typical gradient profile.

Table 2: Representative Gradient Elution Profile [3]

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.5955
0.5 - 1.5Gradient to 70Gradient to 30
1.5 - 4.5Gradient to 30Gradient to 70
4.5 - 7.5Gradient to 0Gradient to 100
7.5 - 10.00100
10.1 - 14.0955 (Re-equilibration)
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterSpecification
Mass Spectrometer Waters Xevo TQ-S or equivalent[4]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
MRM Transitions See Table 3 for precursor and product ions.

Table 3: MRM Transitions for Maraviroc and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Maraviroc515.3388.2
This compound521.3394.2

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Presentation and Performance

The chromatographic method effectively separates Maraviroc from its deuterated internal standard, this compound. Due to the isotopic labeling, the retention times are expected to be very similar, with this compound typically eluting slightly earlier. The primary purpose of the chromatography is to separate the analytes from endogenous matrix components.

Table 4: Method Validation Summary (Representative Data) [1]

ParameterResult
Analytical Measuring Range 0.5 - 1000 ng/mL
Calibration Curve Regression Weighted (1/x²) quadratic
Inter-assay Precision (%CV) ≤ 5.38%
Intra-assay Precision (%CV) ≤ 5.98%
Inter-assay Accuracy (%DEV) ≤ 10.2%
Intra-assay Accuracy (%DEV) ≤ 8.44%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add this compound Internal Standard plasma->add_is precip Protein Precipitation with Acetonitrile add_is->precip centrifuge Centrifugation (10,000 RPM, 10 min) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample onto UPLC System reconstitute->inject separation Chromatographic Separation (C8 or C18 Column) inject->separation detection MS/MS Detection (ESI+, MRM) separation->detection quant Quantification using Maraviroc/Maraviroc-d6 Peak Area Ratio detection->quant

Caption: Workflow for the LC-MS/MS analysis of Maraviroc.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Maraviroc in human plasma, utilizing this compound as an effective internal standard. This protocol is well-suited for researchers, scientists, and drug development professionals engaged in the study of Maraviroc pharmacokinetics and clinical monitoring. The validation data demonstrates that the method is precise and accurate over a clinically relevant concentration range.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Maraviroc Bioanalysis with Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Maraviroc using its deuterated internal standard, Maraviroc-d6.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of Maraviroc.

Problem: Inconsistent or Drifting this compound Internal Standard (IS) Response

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to fluctuating IS response. Ensure consistent vortexing times, complete protein precipitation, and accurate pipetting.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS.

  • IS Stability: this compound may be unstable under certain storage or experimental conditions.

  • Instrumental Issues: Inconsistent injection volumes or fluctuations in the mass spectrometer's source conditions can affect the IS signal.

Troubleshooting Workflow:

Troubleshooting Inconsistent this compound Response start Inconsistent IS Response Observed check_prep Review Sample Preparation - Consistent pipetting? - Proper vortexing? - Complete precipitation? start->check_prep check_matrix Investigate Matrix Effects - Post-column infusion? - Analyze neat vs. matrix samples? start->check_matrix check_stability Evaluate IS Stability - Fresh vs. old stock? - Benchtop stability? start->check_stability check_instrument Assess Instrument Performance - Injection volume precision? - Source stability? start->check_instrument solution_prep Optimize Sample Preparation - Automate liquid handling? - Standardize procedures. check_prep->solution_prep solution_matrix Mitigate Matrix Effects - Improve cleanup (SPE, LLE)? - Modify chromatography? check_matrix->solution_matrix solution_stability Use Fresh IS Solution - Prepare fresh working solutions. check_stability->solution_stability solution_instrument Perform Instrument Maintenance - Clean ion source? - Calibrate autosampler? check_instrument->solution_instrument

Caption: A flowchart for troubleshooting inconsistent internal standard response.

Problem: Poor Recovery of Maraviroc and/or this compound

Possible Causes and Solutions:

  • Suboptimal Extraction Method: The chosen sample preparation method (e.g., protein precipitation) may not be efficient for extracting Maraviroc from the matrix.

  • Incorrect pH: The pH of the extraction solvent can significantly impact the recovery of Maraviroc, which is a basic compound.

  • Insufficient Solvent Volume or Mixing: Inadequate solvent volume or mixing can lead to incomplete extraction.

Recommended Actions:

  • Optimize Extraction Solvent: Experiment with different organic solvents (e.g., acetonitrile, methanol) and acidification (e.g., with formic acid) to improve recovery.

  • Evaluate Alternative Extraction Techniques: Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for potentially cleaner extracts and higher recovery.

  • Ensure Thorough Mixing: Increase vortexing time or use a mechanical shaker to ensure efficient extraction.

Problem: Significant Ion Suppression or Enhancement

Possible Causes and Solutions:

  • Co-eluting Phospholipids: Phospholipids from plasma are a major cause of ion suppression in electrospray ionization (ESI).[1][2]

  • Insufficient Chromatographic Separation: If Maraviroc and/or this compound co-elute with matrix components, their ionization will be affected.

  • High Analyte Concentration: At high concentrations, competition for ionization can lead to non-linear responses.

Mitigation Strategies:

  • Phospholipid Removal: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE® or Phree™ plates.[3][4]

  • Optimize Chromatography: Adjust the gradient, mobile phase composition, or switch to a different column chemistry (e.g., a phenyl-hexyl column) to improve separation from interfering matrix components.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a chromatographic shift between Maraviroc and this compound?

This is likely due to the "deuterium isotope effect". The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.[5][6][7] This can be problematic if the two compounds elute into regions of different matrix effects, potentially compromising the accuracy of quantification.[5][6]

Q2: Can I use a single protein precipitation step for Maraviroc analysis in plasma?

Yes, a single protein precipitation (PPT) step is often used for Maraviroc bioanalysis and can provide adequate results, especially for high-concentration samples.[8] However, for lower concentration levels or when significant matrix effects are observed, a more rigorous sample cleanup method like LLE or SPE is recommended to remove interfering substances, particularly phospholipids.[4][9]

Q3: What are the expected recovery and matrix effect values for Maraviroc analysis?

The following table summarizes typical recovery and matrix effect data for Maraviroc using a protein precipitation method with acetonitrile.

AnalyteMatrixMean Recovery (%)Mean Matrix Effect (%)
MaravirocPlasma>94Not specified
This compoundPlasma>94Not specified

Data from Fayet et al., 2014, for pigtail macaque plasma. While not human plasma, it provides a relevant estimate.[8]

Q4: How can I assess the extent of matrix effects in my assay?

A common method is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.

Matrix Effect Assessment Workflow:

Assessing Matrix Effects prep_neat Prepare Neat Solution (Analyte in Reconstitution Solvent) analyze Analyze Both Samples by LC-MS/MS prep_neat->analyze prep_matrix Prepare Post-Extraction Spiked Matrix (Blank Matrix Extract + Analyte) prep_matrix->analyze calculate Calculate Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat) x 100 analyze->calculate interpret Interpret Results <100%: Ion Suppression >100%: Ion Enhancement calculate->interpret

Caption: A workflow diagram for the assessment of matrix effects.

Experimental Protocols

Detailed Methodology for Protein Precipitation of Maraviroc from Plasma

This protocol is adapted from the method described by Fayet et al. (2014).[8]

  • Sample Preparation:

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay range).

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to each sample.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Bioanalysis

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Simple, fast, and inexpensive.Does not effectively remove phospholipids, leading to higher potential for matrix effects.[4]Variable, can be lower than other methods.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.More labor-intensive and requires larger volumes of organic solvents.Generally higher than PPT.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, reducing matrix effects significantly.[9]More complex, requires method development, and is more expensive.High and reproducible.
Phospholipid Removal Plates Specific sorbents that selectively remove phospholipids.Simple and effective at removing a major source of ion suppression.[1][3]Higher cost than simple PPT.High for the analyte of interest.

This technical support guide provides a starting point for troubleshooting matrix effects in Maraviroc bioanalysis. For more complex issues, further method development and optimization will be necessary.

References

Minimizing ion suppression in the LC-MS/MS analysis of Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Maraviroc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Maraviroc?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., salts, phospholipids, proteins from plasma) interfere with the ionization of the target analyte, Maraviroc, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analysis.[4][5]

Q2: How can I determine if ion suppression is affecting my Maraviroc analysis?

A2: A common method to identify ion suppression is the post-column infusion experiment.[2][3] This involves infusing a constant flow of Maraviroc solution into the MS detector while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of Maraviroc indicates the presence of co-eluting, suppressing agents.[3] Another quantitative method is the post-extraction spike, where the response of an analyte spiked into a blank matrix extract is compared to the response in a pure solvent.[4][6]

Q3: What are the most common sources of ion suppression in plasma samples for Maraviroc analysis?

A3: In biological matrices like plasma, the primary sources of ion suppression are phospholipids, salts, and proteins.[2] These components can co-elute with Maraviroc and compete for ionization, leading to a reduced signal.

Q4: Can the choice of internal standard help mitigate ion suppression?

A4: Yes, using a stable isotope-labeled (SIL) internal standard of Maraviroc is highly recommended.[1][7][8] An SIL internal standard co-elutes with Maraviroc and experiences the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of Maraviroc.

Problem 1: Low Maraviroc signal intensity or poor sensitivity.

  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][6]

      • Protein Precipitation (PPT): While a simple method, it may not be sufficient to remove all suppressing agents.[2][9] Methods often use acetonitrile for precipitation.[7][8]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common approach involves using a mixture of methylene chloride and hexane.[10]

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.[1][2] Different sorbents can be tested to find the optimal one for Maraviroc and the specific matrix.

    • Optimize Chromatography: Modify the LC method to separate Maraviroc from the co-eluting interferences.[1]

      • Adjust the mobile phase gradient to improve resolution.

      • Experiment with different stationary phases (e.g., C8, C18).[7][10]

    • Sample Dilution: If the Maraviroc concentration is high enough, diluting the sample can reduce the concentration of matrix components and thus minimize ion suppression.[4]

Problem 2: Inconsistent and irreproducible results for Maraviroc quantification.

  • Possible Cause: Variable ion suppression between samples.

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL internal standard is crucial for correcting variability in ion suppression.[1][7][8]

    • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality controls in the same biological matrix as your study samples.[1] This ensures that the standards and samples are affected by the matrix in a similar way.

    • Evaluate Different Lots of Matrix: Assess matrix effects across at least five independent lots of the biological matrix to ensure the method is robust.[7]

Experimental Protocols

Below are summarized experimental protocols from validated LC-MS/MS methods for Maraviroc analysis.

Table 1: Sample Preparation Methodologies

ParameterMethod 1Method 2
Technique Protein PrecipitationLiquid-Liquid Extraction
Matrix Human PlasmaHuman Plasma
Procedure To the plasma sample, add acetonitrile containing an isotopically-labeled internal standard. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant to dryness and reconstitute.[7][8]To the plasma sample, add 0.2 M ammonium acetate and a mixture of methylene chloride/hexane (50:50, v/v) containing the internal standard. Vortex and centrifuge. Evaporate the organic layer to dryness and reconstitute.[10]
Internal Standard Isotopically-labeled Maraviroc (e.g., 2H6-Maraviroc)[7]A-86093[10]

Table 2: LC-MS/MS Parameters

ParameterMethod 1Method 2
LC Column Waters BEH C8, 50 x 2.1 mm, 1.7 µmSunFire C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase Gradient elution with acetonitrile and water-based mobile phases.Isocratic and gradient elution with a mixture of 0.1 mM EDTA in 0.1% acetic acid, acetonitrile, and methanol.[10]
Mass Spectrometer API 4000Micromass ZQ-2000
Ionization Mode Positive Ion Electrospray (ESI+)Positive Ion Electrospray (ESI+)[10]
Detection Mode Selected Reaction Monitoring (SRM)Selected-Ion Recording (SIR)[10]

Visual Guides

The following diagrams illustrate key workflows for addressing ion suppression.

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Mitigation Strategies cluster_validation Validation start Inaccurate or Irreproducible Results check_is Check for Ion Suppression start->check_is post_infusion Post-Column Infusion Experiment check_is->post_infusion Qualitative post_spike Post-Extraction Spike Analysis check_is->post_spike Quantitative suppression_detected Ion Suppression Confirmed post_infusion->suppression_detected post_spike->suppression_detected optimize_sp Optimize Sample Preparation validate Re-validate Method optimize_sp->validate optimize_lc Optimize Chromatography optimize_lc->validate use_is Use SIL Internal Standard use_is->validate suppression_detected->optimize_sp suppression_detected->optimize_lc suppression_detected->use_is

Caption: Workflow for identifying and mitigating ion suppression.

SamplePrepFunnel cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample ppt Simple, fast, but may have residual matrix components. start->ppt Good lle Cleaner than PPT, removes many non-polar interferences. start->lle Better spe Highly selective, provides the cleanest extracts. start->spe Best end_node LC-MS/MS Analysis ppt->end_node lle->end_node spe->end_node

Caption: Comparison of sample preparation techniques for cleanliness.

References

Investigating potential isotopic back-exchange of Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maraviroc-d6. The following information addresses potential issues related to isotopic back-exchange during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterated form of Maraviroc, a selective antagonist of the CCR5 receptor used in HIV therapy.[1][2] In research, this compound is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The incorporation of stable heavy isotopes like deuterium allows for differentiation from the unlabeled drug, improving the accuracy of quantification.[1][3]

Q2: What is isotopic back-exchange and why is it a concern for this compound?

Isotopic back-exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding solvent or matrix.[3][4] For this compound, this would mean the conversion of the deuterated molecule back to a lighter, unlabeled or partially labeled form. This can compromise the accuracy of quantitative analyses where this compound is used as an internal standard, as it would alter the expected mass-to-charge ratio and signal intensity.

Q3: Where are the deuterium atoms located on the this compound molecule?

The exact position of the six deuterium atoms on the this compound molecule is on the isopropyl group of the triazole ring. This information is critical for assessing the likelihood of back-exchange, as the stability of the C-D bond can be influenced by its chemical environment.

Q4: Under what conditions is isotopic back-exchange more likely to occur?

Factors that can promote the exchange of hydrogen and deuterium atoms include:

  • pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. The rate of exchange is typically at its minimum around pH 2.5.[4][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5]

  • Catalysts: The presence of acid, base, or metal catalysts can facilitate the exchange of even non-exchangeable hydrogen atoms.[3][4]

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the back-exchange reaction.

Q5: How can I detect if my this compound is undergoing back-exchange?

Isotopic back-exchange can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: An increase in the abundance of ions corresponding to Maraviroc with fewer than six deuterium atoms (e.g., d5, d4) and a corresponding decrease in the d6 signal would indicate back-exchange.

  • NMR Spectroscopy: 1H NMR can be used to detect the appearance of proton signals at positions that should be deuterated. Conversely, 2H NMR would show a decrease in the deuterium signal.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks corresponding to lower deuteration states (e.g., d5, d4) in mass spectrometry. Isotopic back-exchange of this compound.- Optimize pH: Adjust the pH of your sample and mobile phase to be as close to neutral as possible, or to the pH minimum for exchange if compatible with your assay (around pH 2.5).[4][5]- Control Temperature: Maintain low temperatures during sample preparation and analysis to minimize exchange rates.[5]- Solvent Selection: If possible, use aprotic solvents for sample storage and reconstitution.
Decreased signal intensity of the this compound internal standard over time. Gradual back-exchange during sample storage or repeated analysis.- Fresh Preparations: Prepare working solutions of this compound fresh daily.- Storage Conditions: Store stock solutions in aprotic solvents at low temperatures (-20°C or below).- Limit Exposure: Minimize the time samples are exposed to aqueous environments and elevated temperatures.
Inconsistent quantification results across different batches of analysis. Variability in the extent of back-exchange between analytical runs.- Standardize Protocols: Ensure consistent timing, temperature, and pH across all experimental steps for all samples and standards.- System Suitability: Include a quality control sample to monitor the stability of the internal standard throughout the analytical run.

Quantitative Data Summary

The following table provides a hypothetical example of data from an experiment investigating the stability of this compound under different pH conditions.

Condition Incubation Time (hours) % this compound Remaining % Maraviroc-d5 Formed % Maraviroc-d4 Formed
pH 2.5 2499.50.40.1
pH 7.4 2498.21.50.3
pH 9.0 2495.14.20.7

This is illustrative data and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Stability by LC-MS

Objective: To determine the extent of isotopic back-exchange of this compound under specific experimental conditions.

Materials:

  • This compound

  • Maraviroc (unlabeled standard)

  • Buffers of varying pH (e.g., pH 2.5, 7.4, 9.0)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Water (LC-MS grade)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-aqueous solvent (e.g., DMSO or ACN).

    • Prepare working solutions by diluting the stock solution in the buffers of interest (pH 2.5, 7.4, and 9.0) to a final concentration of 1 µg/mL.

    • Incubate the working solutions at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 0, 4, 8, 12, and 24 hours).

  • LC-MS Analysis:

    • At each time point, inject an aliquot of the incubated sample onto the LC-MS system.

    • LC Conditions (Example):

      • Column: C18 reverse-phase column

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: A suitable gradient to achieve separation of Maraviroc.

    • MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Full scan from m/z 500-530 to observe the isotopic cluster of this compound and its potential back-exchanged products.

      • Alternatively, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the specific m/z values for this compound, -d5, -d4, etc.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of this compound and its potential back-exchanged products.

    • Calculate the peak areas for each species at each time point.

    • Determine the percentage of each species relative to the total area of all Maraviroc-related peaks.

    • Plot the percentage of this compound remaining over time for each condition.

Visualizations

Isotopic_Back_Exchange_Pathway Maraviroc_d6 This compound (C29H35D6F2N5O) Maraviroc_d5 Maraviroc-d5 Maraviroc_d6->Maraviroc_d5 +H / -D Maraviroc_d4 Maraviroc-d4 Maraviroc_d5->Maraviroc_d4 +H / -D Further_Exchange ... Maraviroc_d4->Further_Exchange +H / -D

Caption: Conceptual pathway of this compound isotopic back-exchange.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep_stock Prepare this compound Stock prep_working Dilute in Test Buffers (Varying pH) prep_stock->prep_working incubate Incubate at Controlled Temperature prep_working->incubate inject Inject Sample at Time Points incubate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect extract Extract Ion Chromatograms detect->extract calculate Calculate Peak Areas extract->calculate plot Plot % Back-Exchange vs. Time calculate->plot

Caption: Workflow for assessing this compound isotopic stability.

References

Technical Support Center: Optimization of Mass Spectrometer Settings for Maraviroc-d6 Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the sensitive quantification of Maraviroc using its deuterated internal standard, Maraviroc-d6.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for analyzing Maraviroc in plasma?

A1: A widely used and effective method is protein precipitation.[1][2][3] This involves adding a solvent like acetonitrile to the plasma sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing Maraviroc and this compound can be collected for analysis.[1][4] For enhanced cleanliness, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.[1][5]

Q2: Which ionization mode and polarity are best suited for Maraviroc and this compound analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is the recommended method for analyzing Maraviroc and its deuterated internal standard.[1][2][6]

Q3: What are the typical mass transitions (MRM) for Maraviroc and this compound?

A3: The protonated parent ions [M+H]⁺ are monitored in the first quadrupole (Q1) and specific product ions are monitored in the third quadrupole (Q3). A common challenge with Maraviroc is its high signal intensity, which can lead to detector saturation. To circumvent this, monitoring the ¹³C isotope of the parent ion is a viable strategy.[1]

AnalyteQ1 (m/z)Q3 (m/z)
Maraviroc515.5 ([¹³C M+H]⁺)390.2
This compound520.6 ([M+H]⁺)389.1

Q4: What are some general tips to improve the sensitivity of my mass spectrometer?

A4: Several factors can influence the sensitivity of a mass spectrometer.[7] Key areas to focus on include:

  • Ion Source Optimization: Fine-tuning parameters like ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) can significantly impact ionization efficiency.[1][7]

  • Sample Preparation: A clean sample is crucial. Efficient sample preparation reduces matrix effects, where other components in the sample co-eluting with the analyte can suppress its ionization.[4][8]

  • Chromatographic Separation: Good chromatographic resolution separates Maraviroc from potential interferences, leading to a better signal-to-noise ratio.[8]

  • Instrument Calibration and Maintenance: Regular calibration and maintenance ensure the instrument is performing optimally.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of your mass spectrometer settings for this compound analysis.

Low Signal Intensity or Poor Sensitivity

Problem: The signal for Maraviroc and/or this compound is weak or undetectable.

Possible Causes & Solutions:

CauseSolution
Suboptimal Ion Source Parameters Infuse a standard solution of Maraviroc directly into the mass spectrometer to optimize source-dependent parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, collision).[1]
Inefficient Ionization Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to promote protonation of Maraviroc and this compound in the positive ion mode.[1][9]
Matrix Effects The presence of endogenous components in the biological matrix can suppress the ionization of the analytes.[8] Improve sample cleanup by employing techniques like solid-phase extraction (SPE) or ensure complete protein precipitation. Diluting the sample may also mitigate matrix effects.
Incorrect Mass Transitions Verify that the correct precursor and product ions for both Maraviroc and this compound are being monitored.[1]
Instrument Contamination A dirty ion source or mass spectrometer can lead to poor sensitivity. Perform routine cleaning and maintenance as per the manufacturer's recommendations.
High Background Noise

Problem: The baseline in the chromatogram is noisy, making it difficult to accurately integrate the peaks.

Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives.[1] Filter all mobile phases before use.
Carryover from Previous Injections Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover.[8]
Inadequate Sample Cleanup Improve the sample preparation method to remove more of the matrix components that can contribute to background noise.[4]
Electronic Noise Ensure the mass spectrometer and associated electronics are properly grounded and shielded from sources of electrical interference.
Inconsistent Results

Problem: The peak areas or retention times for Maraviroc and this compound are not reproducible between injections.

Possible Causes & Solutions:

CauseSolution
Unstable Spray in the Ion Source Check for blockages in the spray needle or inconsistent solvent delivery from the LC pump. The spray should be visibly stable and consistent.
Fluctuations in Source Temperature or Gas Flows Ensure that the temperature and gas flow controllers are functioning correctly and providing stable outputs.
Chromatographic Issues Poorly packed or aging LC columns can lead to retention time shifts. Ensure the column is properly equilibrated before each injection and replace it if necessary.[10]
Sample Degradation Maraviroc may be susceptible to degradation under certain conditions.[9][10] Investigate the stability of the analyte in the prepared samples and at the temperature of the autosampler.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, this compound.[1]

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Method Parameters

The following table summarizes a set of typical starting parameters for an LC-MS/MS method for Maraviroc and this compound. These should be optimized for your specific instrumentation.[1]

ParameterValue
Liquid Chromatography
ColumnWaters BEH C8, 50 x 2.1 mm, 1.7 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 20% B, increase to 50% B over 3 minutes
Flow Rate0.4 mL/min
Column TemperatureAmbient
Injection Volume10 µL
Mass Spectrometry
InstrumentAPI 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Source Temperature600 °C
Curtain Gas35 psi
Gas 1 (Nebulizer Gas)40 psi
Gas 2 (Turbo Gas)40 psi
Collision Gas (CAD)6 psi
Dwell Time50 ms
Analyte-Specific Parameters
Maraviroc
Declustering Potential (DP)86 V
Collision Energy (CE)29 V
Collision Cell Exit Potential (CXP)10 V
This compound
Declustering Potential (DP)80 V
Collision Energy (CE)29 V
Collision Cell Exit Potential (CXP)10 V

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Acetonitrile with this compound plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Transfer to Autosampler lc_separation LC Separation inject->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for Maraviroc analysis.

troubleshooting_logic cluster_source Ion Source Issues cluster_method Method Parameters cluster_sample Sample-Related Issues start Low Signal Intensity? optimize_source Optimize Source Parameters (Voltage, Temp, Gas) start->optimize_source Yes check_spray Check for Stable Spray start->check_spray Yes verify_mrm Verify MRM Transitions start->verify_mrm Yes check_mobile_phase Check Mobile Phase (e.g., Formic Acid) start->check_mobile_phase Yes improve_cleanup Improve Sample Cleanup (Reduce Matrix Effects) start->improve_cleanup Yes check_degradation Assess Analyte Stability start->check_degradation Yes end Signal Improved optimize_source->end check_spray->end verify_mrm->end check_mobile_phase->end improve_cleanup->end check_degradation->end

Caption: Troubleshooting logic for low signal intensity.

References

Resolving chromatographic interference in Maraviroc quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding chromatographic interference during the quantification of Maraviroc.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of Maraviroc.

Question 1: An unknown peak is co-eluting with my Maraviroc peak. How can I resolve this interference?

Answer:

Co-elution is a common issue in chromatographic analysis. Here is a systematic approach to identify and resolve the interference:

  • Confirm Interference: First, confirm that the interference is not an artifact. Inject a blank sample (matrix without analyte) and a pure Maraviroc standard solution. If the peak is present in the blank, it may be a contaminant from the solvent, sample preparation process, or the analytical system itself.

  • Optimize Chromatographic Conditions: If the interference is not from the system, modifying the chromatographic parameters is the most effective approach.

    • Modify Mobile Phase Gradient: Adjusting the solvent gradient can change the elution profile of compounds. A shallower gradient can increase the separation between closely eluting peaks.

    • Change Mobile Phase Composition: Altering the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can significantly impact selectivity and resolve co-eluting peaks.

    • Select a Different Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano column) offers an alternative separation mechanism.

  • Adjust Mass Spectrometry Parameters (for LC-MS/MS): If using mass spectrometry, you can often resolve interference even if chromatographic separation is incomplete.

    • Select Specific Transitions: Use Multiple Reaction Monitoring (MRM) and select precursor-to-product ion transitions that are highly specific to Maraviroc and its internal standard. This can minimize the contribution of interfering substances to the signal.

Question 2: I am observing significant matrix effects, such as ion suppression or enhancement, in my plasma samples. What steps can I take to mitigate this?

Answer:

Matrix effects are caused by components of the sample matrix (e.g., salts, phospholipids in plasma) that interfere with the ionization of the target analyte in the mass spectrometer source.

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): SPE is highly effective at cleaning up complex samples like plasma. It can selectively isolate Maraviroc while removing a large portion of matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract, separating the drug from water-soluble matrix components.

    • Protein Precipitation (PPT): While simple and fast, PPT is less clean than SPE or LLE and may result in more significant matrix effects. If using PPT, ensure optimal precipitation and centrifugation conditions.

  • Chromatographic Separation: Ensure that Maraviroc is chromatographically separated from the bulk of the matrix components, especially phospholipids, which often elute in the middle of a typical reversed-phase gradient.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Maraviroc-d6) is the best way to compensate for matrix effects. Since the SIL-IS is chemically identical to Maraviroc, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common sources of interference in Maraviroc analysis?

Answer:

Common sources of interference in Maraviroc quantification include:

  • Endogenous Matrix Components: Substances naturally present in the biological matrix, such as phospholipids, salts, and proteins, can cause matrix effects and co-eluting peaks.

  • Metabolites: Maraviroc is metabolized in the body, and its metabolites may have similar chemical structures and chromatographic behavior, leading to potential interference.

  • Co-administered Drugs: Patients are often on multiple medications. Other drugs or their metabolites can co-elute with Maraviroc, especially if they are not baseline separated.

  • Contaminants: Contamination can be introduced from collection tubes, solvents, or lab equipment during sample preparation.

FAQ 2: Which analytical technique is recommended for quantifying Maraviroc in clinical samples?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of Maraviroc. This technique offers high sensitivity, allowing for the measurement of low concentrations of the drug, and high specificity, which minimizes the risk of interference from other compounds due to its use of specific mass transitions. While HPLC with UV detection has been used, it may lack the required sensitivity and selectivity for complex biological matrices.

Experimental Protocols & Data

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a representative example for extracting Maraviroc from human plasma.

  • Sample Pre-treatment: To a 200 µL plasma sample, add 25 µL of an internal standard working solution (e.g., this compound).

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Maraviroc and the internal standard from the cartridge using 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Table 1: Example Chromatographic Conditions for Maraviroc Analysis
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 min, return to 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Table 2: Example Mass Spectrometry Parameters for Maraviroc Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Maraviroc 514.3197.1
This compound (IS) 520.3197.1

Visualizations

G cluster_0 Troubleshooting Workflow A Interference Observed (e.g., Co-eluting Peak) B Is Peak Present in Blank Injection? A->B C System Contamination (Clean System, Use Fresh Solvents) B->C Yes D Optimize Chromatographic Method B->D No E Modify Mobile Phase Gradient D->E F Change Mobile Phase pH or Organic Solvent D->F G Select Different Column Chemistry D->G H Interference Resolved? E->H F->H G->H I Analysis Complete H->I Yes J Optimize MS/MS Parameters (Select More Specific Transition) H->J No (LC-MS/MS) J->I

Caption: A logical workflow for troubleshooting chromatographic interference.

G cluster_1 Bioanalytical Workflow A Sample Collection (e.g., Plasma) B Add Internal Standard (e.g., this compound) A->B C Sample Preparation (e.g., Solid-Phase Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing & Quantification D->E F Final Concentration Report E->F

Caption: A typical experimental workflow for Maraviroc bioanalysis.

G cluster_2 Potential Interference Sources Maraviroc Maraviroc Peak Metabolites Metabolites Maraviroc->Metabolites can interfere with CoAdminDrugs Co-administered Drugs Maraviroc->CoAdminDrugs can interfere with Matrix Endogenous Components (e.g., Phospholipids) Maraviroc->Matrix can interfere with

Caption: Relationship between Maraviroc and potential sources of interference.

Technical Support Center: Optimizing Maraviroc Assays with Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of assays utilizing Maraviroc-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in assays?

This compound is a deuterium-labeled analog of Maraviroc. It is commonly used as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Maraviroc in biological samples such as plasma, urine, and cerebrospinal fluid.[1][2][3] The stable isotope-labeled internal standard helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the measurement.[4][5]

Q2: What is the primary analytical technique for quantifying Maraviroc using this compound?

The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations of Maraviroc, especially in samples from topical administration routes.[6]

Q3: What are the typical mass transitions (m/z) for Maraviroc and this compound?

While optimal mass spectrometric conditions should be determined empirically, a published method detected the protonated parent ions ([M+H]+) in selected reaction monitoring (SRM) mode. Due to the high signal of the Maraviroc parent ion, the 13C isotope (m/z 515.5) was monitored. The most abundant product ions were then selected for quantification.[6]

Q4: Can I use a different internal standard for Maraviroc quantification?

While other compounds, such as quinoxaline, have been used as internal standards for HPLC-UV methods, a stable isotope-labeled internal standard like this compound is considered the most appropriate for LC-MS/MS bioanalysis.[4][8] This is because it has nearly identical chemical and physical properties to the analyte (Maraviroc), ensuring it behaves similarly during sample processing and analysis, which provides more accurate correction for variability.[4][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Issue 1: Poor Peak Shape or Tailing for Maraviroc and/or this compound

Possible Causes:

  • Column Contamination: Buildup of matrix components on the analytical column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of Maraviroc.

  • Column Degradation: Loss of stationary phase or creation of active sites on the column.

  • Secondary Interactions: Interaction of the analyte with active sites on the column or tubing.

Solutions:

  • Column Washing: Implement a robust column wash step after each run. A typical wash involves ramping up to a high percentage of organic solvent (e.g., 95% acetonitrile) and holding for a sufficient time to elute strongly retained compounds.[6]

  • Optimize Mobile Phase: Ensure the mobile phase contains an appropriate modifier, such as formic acid or ammonium formate, to ensure consistent ionization and peak shape.[6][10]

  • Guard Column: Use a guard column to protect the analytical column from contaminants.

  • Column Replacement: If the peak shape does not improve with washing, the column may need to be replaced.

Issue 2: Low Signal Intensity or Sensitivity for Maraviroc

Possible Causes:

  • Inefficient Extraction: Poor recovery of Maraviroc from the biological matrix during sample preparation.

  • Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of Maraviroc in the mass spectrometer.

  • Suboptimal Mass Spectrometer Parameters: Incorrect settings for parameters like ion spray voltage, source temperature, and collision energy.

  • Analyte Degradation: Maraviroc may degrade during sample storage or processing.

Solutions:

  • Optimize Sample Preparation: For plasma samples, a protein precipitation step with acetonitrile is a common and effective method.[6] Ensure thorough vortexing and centrifugation.

  • Improve Chromatographic Separation: Adjust the gradient elution to separate Maraviroc from interfering matrix components.[6][10]

  • Tune Mass Spectrometer: Infuse a standard solution of Maraviroc to optimize all relevant mass spectrometer parameters for maximum signal intensity.[6]

  • Check Stability: Perform stability studies to ensure Maraviroc is stable under the storage and sample processing conditions used.[6] Maraviroc has been shown to be sensitive to acid hydrolysis.[11]

Issue 3: High Variability in this compound (Internal Standard) Signal

Possible Causes:

  • Inconsistent Pipetting: Inaccurate or imprecise addition of the this compound solution to samples.

  • Poor Mixing: Inadequate mixing of the internal standard with the biological matrix.[4]

  • Instrument Drift: Changes in the mass spectrometer's sensitivity over the course of an analytical run.[4]

  • Matrix Effects: The internal standard may be subject to different matrix effects than the analyte if they are not perfectly co-eluting.[12]

Solutions:

  • Calibrate Pipettes: Regularly calibrate and verify the accuracy and precision of all pipettes used.

  • Standardize Mixing: Use a consistent and thorough mixing procedure (e.g., vortexing for a specific time) for all samples.

  • Monitor IS Response: Monitor the internal standard response across the entire analytical run. Consistent IS responses are desirable.[4] While some variability is expected, significant drift may indicate an instrument issue that needs to be addressed.

  • Evaluate Co-elution: Ensure that Maraviroc and this compound have identical retention times to minimize differential matrix effects.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Maraviroc Quantification

ParameterValueReference
Chromatography
ColumnWaters UPLC BEH C8, 50 x 2.1 mm, 1.7 µm[6]
Mobile Phase AWater with 0.05% formic acid and 5mM ammonium formate[10]
Mobile Phase BAcetonitrile with 0.05% formic acid[10]
Flow Rate0.4 mL/min[13]
Column Temperature40°C[13]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[6][10]
Monitored TransitionMaraviroc: m/z 515.5 -> product ion[6]
This compound: [M+H]+ -> product ion[6]
Ion Spray Voltage5500 V[6]
Source Temperature600°C[6]

Table 2: Example Gradient Elution Profile

Time (min)% Mobile Phase B
0 - 0.55
0.5 - 1.55 -> 30
1.5 - 4.530 -> 70
4.5 - 7.570 -> 100
7.5 - 10100
Post-runRe-equilibration at 5% B
This is an example profile from a published method and may require optimization for your specific application.[10]

Experimental Protocols

Detailed Methodology for Quantification of Maraviroc in Human Plasma by LC-MS/MS

This protocol is a synthesized example based on published methods.[6]

1. Preparation of Reagents and Standards:

  • Prepare a stock solution of Maraviroc and this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
  • Prepare working solutions of Maraviroc by diluting the stock solution in acetonitrile.
  • Prepare calibration standards by spiking blank human K2 EDTA plasma with the appropriate working solutions to achieve a concentration range (e.g., 0.1 - 1000 ng/mL).[6]
  • Prepare an internal standard spiking solution of this compound in acetonitrile (e.g., 10 ng/mL).[6]

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma (calibrators, quality controls, or unknown samples) into a microcentrifuge tube.
  • Add a fixed volume of the internal standard spiking solution (e.g., 200 µL of 10 ng/mL this compound in acetonitrile).
  • Vortex mix thoroughly for at least 30 seconds to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean tube or a 96-well plate.
  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
  • Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3. LC-MS/MS Analysis:

  • Inject a small volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.[10]
  • Perform chromatographic separation using a gradient elution method similar to the one described in Table 2.
  • Detect Maraviroc and this compound using a tandem mass spectrometer operating in positive ESI and SRM mode with optimized parameters (see Table 1).

4. Data Analysis:

  • Integrate the peak areas for both Maraviroc and this compound.
  • Calculate the peak area ratio of Maraviroc to this compound.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of Maraviroc in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, Unknown) Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC Chromatographic Separation (UPLC BEH C8 Column) Inject->LC MS Mass Spectrometry (SRM Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Maraviroc / this compound) Integrate->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: Experimental workflow for Maraviroc quantification using this compound.

Caption: Troubleshooting flowchart for common this compound assay issues.

References

Validation & Comparative

A Head-to-Head Comparison of Bioanalytical Methods for Maraviroc Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A detailed look at the validation of a robust LC-MS/MS method using a deuterated internal standard versus an alternative approach, providing researchers with critical data for informed decision-making in drug development.

This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of Maraviroc, a CCR5 antagonist used in HIV-1 therapy. The primary focus is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Maraviroc-d6 as a stable isotope-labeled internal standard (SIL-IS). This "gold standard" approach is compared against an alternative HPLC-MS method utilizing a different internal standard, 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline. This objective analysis, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Performance Comparison of Bioanalytical Methods

The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is generally preferred in LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision. The following tables summarize the validation parameters for the two methods, providing a clear comparison of their performance characteristics.

Table 1: Method Validation Summary - Maraviroc with this compound Internal Standard (LC-MS/MS)
Validation ParameterResult
Linearity Range0.5 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.996
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Inter-day Precision (%CV)≤ 5.38%
Intra-day Precision (%CV)≤ 5.98%
Inter-day Accuracy (%DEV)≤ 10.2%
Intra-day Accuracy (%DEV)≤ 8.44%
Table 2: Method Validation Summary - Maraviroc with Alternative Internal Standard (HPLC-MS)
Validation ParameterResult
Linearity Rangeup to 2500 ng/mL
Correlation Coefficient (r²)Not explicitly stated, but linearity was confirmed
Lower Limit of Quantification (LLOQ)Not explicitly stated
Inter-day Precision (%CV)Data not available
Intra-day Precision (%CV)Data not available
Mean Recovery89.1%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the protocols for the key experiments cited in this comparison.

Maraviroc Quantification using this compound (LC-MS/MS)

This method was validated according to FDA Bioanalytical Method Validation guidelines.

Sample Preparation:

  • Maraviroc-spiked plasma was combined with acetonitrile containing the this compound internal standard.

  • Proteins were precipitated, and the samples were subsequently evaporated to dryness.

  • The dried residue was reconstituted for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: Waters BEH C8, 50 × 2.1 mm, 1.7 μm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution was used.

Mass Spectrometric Detection:

  • Instrument: API 4000 mass analyzer

  • Mode: Selected Reaction Monitoring (SRM)

  • Ion Transitions:

    • Maraviroc: m/z 515.5 → 390.2 (monitoring the ¹³C isotope)

    • This compound: m/z 520.6 → 389.1

Maraviroc Quantification using an Alternative Internal Standard (HPLC-MS)

Sample Preparation:

  • 100μL of plasma was treated with 500μL of acetonitrile containing 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline as the internal standard to precipitate proteins.

Chromatographic Conditions:

  • Column: Analytical T3 Atlantis, 150mm × 4.6mm i.d., 5μm particle size

Mass Spectrometric Detection:

  • Ion Detection:

    • Maraviroc: m/z 257.5

    • Quinoxaline (Internal Standard): m/z 313.3

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key workflows in the bioanalytical method validation.

Bioanalytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Maraviroc & this compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Validate Method Validation Quantify->Validate

Caption: Workflow for Maraviroc quantification using this compound.

Validation_Parameters_Relationship cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop LongTerm Long-Term Stability Validation->LongTerm MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

Comparative Analysis of Internal Standards for Maraviroc Quantification: Maraviroc-d6 vs. a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and precision of drug quantification. This is particularly critical in the therapeutic drug monitoring of antiretroviral agents like Maraviroc, a CCR5 antagonist used in the treatment of HIV-1 infection. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. The two most common choices for an internal standard are a stable isotope-labeled (deuterated) version of the analyte, such as Maraviroc-d6, and a structural analog.

This guide provides a comparative overview of the performance of this compound and a structural analog, 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline, as internal standards for the quantification of Maraviroc in human plasma using liquid chromatography-mass spectrometry (LC-MS) based methods.

Performance Data Comparison

The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. Below is a summary of the performance characteristics of methods using either this compound or a structural analog.

Performance MetricThis compound (LC-MS/MS)[1]6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline (HPLC-MS)[2]
Linearity Range 0.5 - 1000 ng/mLUp to 2500 ng/mL
Intra-assay Precision (%CV) ≤ 5.98%Data not explicitly provided in the abstract
Inter-assay Precision (%CV) ≤ 5.38%Data not explicitly provided in the abstract
Intra-assay Accuracy (%DEV) ≤ 8.44%Data not explicitly provided in the abstract
Inter-assay Accuracy (%DEV) ≤ 10.2%Data not explicitly provided in the abstract
Mean Recovery Data on extraction efficiency available89.1%
Matrix Effect Similar matrix effects between Maraviroc and ISStated to be in accordance with FDA and EMA requirements

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols for Maraviroc quantification using both types of internal standards.

Method Using this compound as Internal Standard[1]
  • Sample Preparation: To 50 µL of plasma, 50 µL of a 10 ng/mL solution of this compound in acetonitrile is added. Proteins are then precipitated by adding 500 µL of acetonitrile. The mixture is subjected to vacuum filtration. The resulting eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of a 1:1 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Chromatography: A Waters Acquity UPLC system with a Waters BEH C8 column (50x2.1 mm, 1.7 µm) is used. A gradient elution is performed with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: An API 4000 mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The transition of the 13C isotope of Maraviroc and the specific transition for this compound are monitored.

Method Using 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline as Internal Standard[2]
  • Sample Preparation: To 100 µL of plasma, the internal standard, 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline, is added. Protein precipitation is carried out by adding 500 µL of acetonitrile.

  • Chromatography: An HPLC system equipped with a T3 Atlantis column (150x4.6 mm, 5 µm) is utilized for separation.

  • Mass Spectrometry: A mass spectrometer is used for detection, with the instrument monitoring the mass-to-charge ratios (m/z) of 257.5 for Maraviroc and 313.3 for the quinoxaline internal standard.

Visualizing the Methodologies

To better understand the processes involved, the following diagrams illustrate the mechanism of action of Maraviroc and the general workflow of the bioanalytical methods described.

cluster_0 HIV Entry into Host Cell cluster_1 Mechanism of Maraviroc HIV HIV gp120 gp120 HIV->gp120 expresses CD4 CD4 gp120->CD4 binds to CCR5 CCR5 gp120->CCR5 binds to Blocked_CCR5 CCR5 (Blocked) gp120->Blocked_CCR5 binding prevented CD4->CCR5 conformational change exposes binding site for Host_Cell Host Cell Membrane CCR5->Host_Cell facilitates fusion Maraviroc Maraviroc Maraviroc->Blocked_CCR5 binds to and blocks

Caption: Mechanism of action of Maraviroc as a CCR5 antagonist, preventing HIV entry.

Start Start Plasma_Sample Plasma Sample Collection Start->Plasma_Sample IS_Spiking Internal Standard Spiking (this compound or Structural Analog) Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation_Filtration Centrifugation / Filtration Protein_Precipitation->Centrifugation_Filtration Evaporation Evaporation to Dryness Centrifugation_Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS or HPLC-MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: General experimental workflow for the bioanalysis of Maraviroc in plasma.

Discussion

The use of a stable isotope-labeled internal standard like This compound is generally considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, leading to very similar behavior during sample preparation and analysis. This close similarity allows for more effective compensation for matrix effects and variations in instrument response, which is reflected in the comprehensive validation data available, showing high precision and accuracy.

A structural analog internal standard , such as 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline, offers a viable alternative when a deuterated standard is not available or is cost-prohibitive. For this specific structural analog, the validation demonstrated good linearity and recovery. However, without detailed data on precision, accuracy, and a thorough assessment of matrix effects in a head-to-head comparison, it is challenging to definitively conclude its performance equivalence to this compound. While the method was validated according to regulatory guidelines, the ideal scenario is for the internal standard to co-elute with the analyte to best compensate for matrix effects, which is more likely with a deuterated standard.

References

Assessing the Isotopic Effect of Maraviroc-d6 on Quantification Accuracy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the CCR5 antagonist Maraviroc, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. The most commonly employed internal standard is its deuterated analogue, Maraviroc-d6. This guide provides a comprehensive assessment of the isotopic effect of this compound on quantification accuracy by comparing its performance with alternative internal standards, supported by experimental data from published literature.

The Role of Internal Standards in Bioanalysis

Internal standards are essential in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to compensate for variations during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute with it, and not interfere with its detection. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled drug.

This compound: The Preferred Internal Standard

This compound (²H₆-maraviroc) is widely utilized in validated bioanalytical methods for the quantification of Maraviroc in various biological matrices, including human plasma.[1] Its structural similarity and mass difference make it an excellent choice for minimizing analytical variability. The underlying principle is that any loss of analyte during sample processing will be mirrored by a proportional loss of the deuterated internal standard, thus maintaining an accurate analyte-to-internal standard peak area ratio for quantification.

The successful validation of numerous LC-MS/MS methods using this compound, demonstrating high precision and accuracy, indirectly confirms that any isotopic effect is negligible and does not compromise the integrity of the results.[1]

Comparative Performance of Internal Standards

While this compound is the preferred choice, other compounds have been used as internal standards in Maraviroc assays. This section compares the performance of this compound with non-deuterated alternatives based on reported validation data.

Internal StandardAnalyteMatrixLLOQ (ng/mL)Inter-assay Precision (%CV)Inter-assay Accuracy (%DEV)Reference
This compound MaravirocHuman Plasma0.5≤ 5.98%≤ 8.44%[1]
QuinoxalineMaravirocHuman PlasmaNot SpecifiedNot SpecifiedNot Specified[2]
6,7-Dimethyl-2,3-di(2-pyridyl)quinoxalineMaravirocHuman PlasmaNot SpecifiedNot SpecifiedNot Specified[3]

Note: Detailed quantitative performance data for non-deuterated internal standards is limited in the reviewed literature, which itself suggests the widespread acceptance and superiority of using a stable isotope-labeled internal standard. The use of this compound consistently yields excellent precision and accuracy at low limits of quantification, as demonstrated in the table above.[1]

Experimental Protocols

LC-MS/MS Method for Maraviroc Quantification using this compound[1]

1. Sample Preparation:

  • To 50 µL of human plasma, add an internal standard spiking solution containing this compound.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge the samples.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

2. Chromatographic Conditions:

  • Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: Not specified

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Instrument: API 4000 mass analyzer

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transitions:

    • Maraviroc: m/z 515.5 → 390.2 (targeting the ¹³C isotope of the parent ion)

    • This compound: m/z 520.6 → 389.1

Workflow for Maraviroc Quantification using this compound

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge evaporate Evaporate to Dryness vortex_centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation Chromatographic Separation reconstitute->lc_separation ms_detection Mass Spectrometric Detection (SRM) lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

Caption: Bioanalytical workflow for Maraviroc quantification.

Discussion on Isotopic Effect

The "isotopic effect" in the context of deuterated internal standards refers to potential differences in physicochemical properties between the deuterated and non-deuterated forms, which could lead to chromatographic separation or different ionization efficiencies. However, for this compound, the deuterium substitution is on a metabolically stable position, and the low number of deuterium atoms (six) results in a negligible isotopic effect.

The excellent precision and accuracy data reported in validated methods using this compound strongly support the absence of any significant isotopic effect that would compromise quantification.[1] The parallel behavior of Maraviroc and this compound throughout the analytical process ensures that the ratio of their peak areas remains constant, leading to accurate determination of Maraviroc concentrations.

In contrast, non-deuterated internal standards, such as quinoxaline derivatives, may have different extraction recoveries and ionization efficiencies compared to Maraviroc.[2][3] These differences can introduce variability and potential inaccuracies in the quantification, making them less ideal choices compared to a stable isotope-labeled internal standard.

Conclusion

The use of this compound as an internal standard for the quantification of Maraviroc is the industry-accepted best practice. The comprehensive validation data from numerous studies demonstrate its ability to ensure high accuracy and precision, indicating that any potential isotopic effect is insignificant. While alternative non-deuterated internal standards have been used, the lack of extensive comparative performance data and the inherent physicochemical differences with the analyte make them a less reliable choice. For researchers, scientists, and drug development professionals requiring the highest level of data integrity in Maraviroc bioanalysis, this compound remains the unequivocal internal standard of choice.

References

Cross-Validation of Maraviroc Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of assay results is paramount. This is particularly critical for assays determining HIV-1 tropism, a key factor in the clinical efficacy of CCR5 antagonists like Maraviroc. This guide provides an objective comparison of Maraviroc assay performance across different laboratories, supported by experimental data from a multi-center external quality assessment (EQA) study.

Maraviroc's Mechanism of Action: Targeting Viral Entry

Maraviroc is an antiretroviral drug that belongs to a class known as CCR5 receptor antagonists.[1][2] It functions by binding to the human CCR5 co-receptor on the surface of immune cells, such as T-cells.[2] This binding induces a conformational change in the CCR5 receptor, which in turn prevents the HIV-1 envelope protein, gp120, from interacting with it.[2] By blocking this interaction, Maraviroc effectively inhibits the entry of CCR5-tropic (R5) HIV-1 strains into host cells, thereby halting the viral replication cycle at a very early stage.[1][2] It is important to note that Maraviroc is not effective against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic) or both co-receptors (dual/mixed-tropic).[3]

Maraviroc_Signaling_Pathway cluster_cell Host Cell Membrane CD4 CD4 CCR5 CCR5 Viral_Entry Viral Entry (Blocked) Maraviroc Maraviroc Maraviroc->CCR5 Binds and alters conformation HIV_gp120 HIV-1 gp120 HIV_gp120->CD4 1. Binds HIV_gp120->CCR5 2. Interaction Blocked No_Viral_Entry Viral Entry Experimental_Workflow Start Patient Sample (Whole Blood) PBMC_Isolation PBMC Isolation Start->PBMC_Isolation DNA_Extraction Proviral DNA Extraction PBMC_Isolation->DNA_Extraction V3_Amplification Nested PCR of V3 Loop (Triplicate) DNA_Extraction->V3_Amplification Sequencing Sanger Sequencing V3_Amplification->Sequencing Analysis geno2pheno Analysis (FPR) Sequencing->Analysis Tropism_Call Tropism Classification Analysis->Tropism_Call End_R5 R5 Tropic Tropism_Call->End_R5 FPR >= 10% End_X4 X4 Tropic Tropism_Call->End_X4 FPR < 10%

References

Performance Characteristics of Maraviroc Assay with Maraviroc-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Maraviroc assays utilizing Maraviroc-d6 as an internal standard, benchmarked against alternative analytical methodologies. The data presented herein is collated from validated bioanalytical methods, offering insights into the linearity, sensitivity, and specificity crucial for pharmacokinetic studies and therapeutic drug monitoring of Maraviroc.

Quantitative Performance Data

The following tables summarize the key performance metrics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Maraviroc in human plasma using this compound as an internal standard.[1] This method stands as a robust and sensitive approach for accurate drug concentration determination.

Table 1: Performance Characteristics of Maraviroc LC-MS/MS Assay with this compound Internal Standard [1]

ParameterResult
Linearity Range 0.5 - 1000 ng/mL
Regression Model Weighted (1/x²) quadratic regression
Correlation Coefficient (r²) ≥ 0.996
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-assay Precision (%CV) ≤ 5.98%
Inter-assay Precision (%CV) ≤ 5.38%
Intra-assay Accuracy (%DEV) ≤ 8.44%
Inter-assay Accuracy (%DEV) ≤ 10.2%
Specificity No significant interference from endogenous plasma components observed at the retention times of Maraviroc and this compound.[1]

Table 2: Comparison with Alternative Maraviroc Quantification Methods

FeatureLC-MS/MS with this compound[1]HPLC-MS with Quinoxaline IS[2]HPLC-UV with Quinoxaline IS[3]
Internal Standard This compound (Isotopically Labeled)6,7-Dimethyl-2,3-di(2-pyridyl)quinoxalineQuinoxaline
Linearity Range 0.5 - 1000 ng/mLUp to 2500 ng/mLUp to 2500 ng/mL
Sensitivity (LLOQ) 0.5 ng/mLNot explicitly stated, but method is described as sensitive.Not explicitly stated.
Mean Recovery Not explicitly stated, but matrix effects were similar between analyte and IS.[1]89.1%96%
Detection Method Tandem Mass SpectrometryMass SpectrometryUV Detection (193 nm and 352 nm)

Experimental Protocols

A detailed methodology for a validated LC-MS/MS assay for Maraviroc quantification using this compound is outlined below.[1]

1. Sample Preparation: Protein Precipitation

  • To a plasma sample spiked with Maraviroc, an appropriate volume of acetonitrile containing the this compound internal standard is added.

  • The mixture is vortexed to facilitate protein precipitation.

  • Following precipitation, the samples are evaporated to dryness.

  • The dried residue is then reconstituted in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Specific composition and gradient are optimized for the separation of Maraviroc and this compound.

  • Flow Rate: A constant flow rate is maintained throughout the chromatographic run.

3. Tandem Mass Spectrometry

  • Mass Spectrometer: API 4000 mass analyzer or equivalent.

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Ion Transitions:

    • Maraviroc: m/z 515.5 → 390.2 (targeting the ¹³C isotope of the parent ion).[1]

    • This compound: m/z 520.6 → 389.1.[1]

  • Analyte-Specific Parameters: Declustering potentials and collision energies are optimized for each analyte to ensure maximum sensitivity and specificity.[1]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the quantification of Maraviroc using an LC-MS/MS assay with this compound.

Maraviroc_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add this compound Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation evaporation Evaporation to Dryness protein_precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Liquid Chromatography (Waters BEH C8) reconstitution->lc_separation Inject ms_detection Tandem Mass Spectrometry (SRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis Maraviroc_MoA cluster_hiv_entry HIV-1 Entry into Host Cell cluster_inhibition Inhibition by Maraviroc gp120 HIV-1 gp120 cd4 CD4 Receptor gp120->cd4 Binds ccr5 CCR5 Co-receptor cd4->ccr5 Conformational Change Enables Binding viral_entry Viral Entry ccr5->viral_entry Facilitates blocked_entry Viral Entry Blocked ccr5->blocked_entry maraviroc Maraviroc maraviroc->ccr5 Binds to

References

A Comparative Guide to the CCR5 Binding of Maraviroc and its Deuterated Analog, Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding characteristics of Maraviroc and its deuterated form, Maraviroc-d6, to the C-C chemokine receptor type 5 (CCR5). The content is based on available experimental data for Maraviroc and established principles of deuterium substitution in pharmacology.

Introduction

Maraviroc is a small molecule antagonist of the CCR5 receptor, which acts as a co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to CCR5, Maraviroc allosterically inhibits the interaction between the viral glycoprotein gp120 and the receptor, thereby preventing viral entry.[1][3] this compound is a deuterated version of Maraviroc, where six hydrogen atoms have been replaced by deuterium. This substitution is primarily intended to alter the pharmacokinetic profile of the drug by slowing down its metabolism, a concept known as the kinetic isotope effect.[][5][6] While direct comparative binding studies for this compound are not extensively published, the fundamental principles of deuteration suggest that the binding affinity to the target receptor remains largely unchanged due to the similar steric and electronic properties of hydrogen and deuterium.[][7]

Quantitative Binding Data

The following table summarizes the reported binding affinities of Maraviroc to the CCR5 receptor. Based on the principles of the kinetic isotope effect, the binding affinity of this compound is expected to be comparable to that of Maraviroc.

CompoundTargetAssay TypeParameterValue (nM)
Maraviroc CCR5Inhibition of chemokine binding (MIP-1α)IC503.3[8]
CCR5Inhibition of chemokine binding (MIP-1β)IC507.2[8]
CCR5Inhibition of chemokine binding (RANTES)IC505.2[8]
HIV-1 Ba-L replication in PBMCsAntiviral activityIC500.56[9]
This compound CCR5Inhibition of chemokine bindingIC50Expected to be similar to Maraviroc
HIV-1 replicationAntiviral activityIC50Expected to be similar to Maraviroc

Note: The primary advantage of this compound lies in its potentially improved metabolic stability and longer half-life, rather than altered receptor binding affinity.[5][6][7]

Experimental Protocols

Radioligand Binding Assay for CCR5

A common method to determine the binding affinity of compounds to the CCR5 receptor is a competitive radioligand binding assay.

  • Cell and Membrane Preparation: HEK-293 cells stably expressing the human CCR5 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

  • Radioligand: A tritiated form of Maraviroc, [³H]Maraviroc, is used as the radioligand.

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM HEPES (pH 7.4), 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% bovine serum albumin (BSA).[10]

  • Procedure:

    • A constant concentration of [³H]Maraviroc (e.g., 0.5 - 32 nM) is incubated with the CCR5-expressing cell membranes.[10]

    • Increasing concentrations of the unlabeled competitor (Maraviroc or this compound) are added to displace the binding of the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Maraviroc (e.g., 2 µM).[10]

    • The mixture is incubated for a specific period (e.g., 1 hour at room temperature) to reach equilibrium.[10]

    • The bound and free radioligand are separated by rapid filtration through a filter plate.

    • The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Below are diagrams illustrating the experimental workflow and the mechanism of action of Maraviroc.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep1 CCR5-expressing cell membranes incubation Incubate at Room Temperature prep1->incubation prep2 [³H]Maraviroc (Radioligand) prep2->incubation prep3 Maraviroc or this compound (Competitor) prep3->incubation separation Filtration incubation->separation measurement Scintillation Counting separation->measurement analysis Calculate IC50/Ki measurement->analysis maraviroc_moa cluster_hiv_entry Normal HIV-1 Entry (R5-tropic) cluster_maraviroc_inhibition Inhibition by Maraviroc gp120 HIV-1 gp120 cd4 CD4 Receptor gp120->cd4 1. Binds ccr5 CCR5 Co-receptor cd4->ccr5 2. Conformational Change fusion Membrane Fusion & Viral Entry ccr5->fusion 3. Interaction maraviroc Maraviroc ccr5_blocked CCR5 (Blocked Conformation) maraviroc->ccr5_blocked Binds allosterically no_entry Viral Entry Inhibited ccr5_blocked->no_entry gp120_inh HIV-1 gp120 gp120_inh->ccr5_blocked Binding Prevented

References

Precision in Maraviroc Quantification: A Comparative Analysis of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

The robust and accurate quantification of Maraviroc, a CCR5 antagonist used in HIV therapy, is critical for pharmacokinetic studies and therapeutic drug monitoring. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the choice of an appropriate internal standard is paramount to ensure method precision and accuracy. This guide provides a comparative overview of the inter- and intra-assay precision for Maraviroc quantification using its deuterated analogue, Maraviroc-d6, and an alternative internal standard, darunavir-d9.

Performance of this compound as an Internal Standard

A validated LC-MS/MS method for Maraviroc quantification in human plasma utilized an isotopically-labeled internal standard, specifically 2H6-maraviroc (this compound).[1] This method demonstrated high precision, with intra-assay and inter-assay precision values reported as ≤ 5.98% and ≤ 5.38%, respectively.[1] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in the analytical process.

Comparative Performance with an Alternative Internal Standard

In another study, a multiplex LC-MS/MS method was developed for the simultaneous quantification of several antiretroviral drugs, including Maraviroc.[2] This method employed darunavir-d9 as the internal standard for all analytes. The overall inter-day precision of this method was reported to be within a coefficient of variation (CV) of 5.1-9.8%.[2] While this demonstrates good precision for the multi-analyte panel, it is important to note that the use of a non-structurally analogous internal standard might not compensate for all potential sources of variability as effectively as a deuterated analogue of the specific analyte.

Data Summary

The following table summarizes the reported inter-assay and intra-assay precision for Maraviroc quantification using this compound and darunavir-d9 as internal standards.

Internal StandardAnalytical MethodMatrixInter-Assay Precision (%CV)Intra-Assay Precision (%CV)
This compoundLC-MS/MSHuman Plasma≤ 5.38%≤ 5.98%
darunavir-d9LC-MS/MSHuman Plasma5.1 - 9.8% (overall method)Not specified

Experimental Protocols

Method Using this compound Internal Standard

This method was validated for the quantification of Maraviroc in human plasma.[1]

1. Sample Preparation:

  • Spike human plasma with Maraviroc.

  • Add an acetonitrile solution containing the isotopically-labeled internal standard, this compound.

  • Perform protein precipitation.

  • Evaporate the samples to dryness.

  • Reconstitute the residue for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution program is used.

3. Mass Spectrometry:

  • Instrument: API 4000 mass analyzer.

  • Mode: Selected reaction monitoring (SRM).

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Spike Plasma with Maraviroc p2 Add this compound in Acetonitrile p1->p2 p3 Protein Precipitation p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 LC Separation (Waters BEH C8) p5->a1 Inject a2 MS Detection (API 4000, SRM) a1->a2

Experimental workflow for Maraviroc quantification using this compound.
Method Using darunavir-d9 Internal Standard

This method was developed for the simultaneous quantification of multiple antiretroviral drugs, including Maraviroc, in human plasma.[2]

1. Sample Preparation:

  • To 100 µL of plasma, add 100 µL of darunavir-d9 internal standard solution (in methanol/water).

  • Add 600 µL of acetonitrile for protein precipitation.

  • Vortex and sonicate the mixture.

  • Centrifuge the samples.

  • Dilute an aliquot of the supernatant with a mixture of 20 mM ammonium acetate and methanol.

2. Liquid Chromatography:

  • Column: Waters Atlantis-dC18, 2.1 x 50 mm, 3 µm particle size.

  • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution program is used.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (positive mode).

  • Detection: Triple quadrupole mass spectrometry using selected reaction monitoring (SRM).

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Add darunavir-d9 to Plasma p2 Protein Precipitation with Acetonitrile p1->p2 p3 Vortex & Sonicate p2->p3 p4 Centrifugation p3->p4 p5 Dilute Supernatant p4->p5 a1 LC Separation (Waters Atlantis-dC18) p5->a1 Inject a2 MS Detection (Triple Quadrupole, SRM) a1->a2

Experimental workflow for Maraviroc quantification using darunavir-d9.

References

Robustness Testing of an Analytical Method Employing Maraviroc-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comparative overview of the robustness of an analytical method for the quantification of Maraviroc that employs a deuterated internal standard, Maraviroc-d6. The use of a stable isotope-labeled internal standard like this compound is a common strategy in liquid chromatography-mass spectrometry (LC-MS/MS) to enhance method robustness and ensure accurate quantification by compensating for variability during sample processing and analysis.

While direct comparative studies detailing the robustness of a this compound method against alternatives are not extensively published, this guide synthesizes available validation data for a validated LC-MS/MS method using ²H₆-Maraviroc and compares its expected performance with other analytical approaches, such as HPLC-UV, based on established principles of analytical method validation.[1][2]

Comparison of Analytical Methods for Maraviroc Quantification

The selection of an analytical method for Maraviroc depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. The use of a deuterated internal standard is a hallmark of highly robust and reliable methods, particularly for complex biological matrices.

FeatureLC-MS/MS with this compoundHPLC-UV with Non-isotopic IS
Principle Separation by liquid chromatography followed by mass spectrometric detection. This compound serves as an internal standard to correct for matrix effects and variability.Separation by liquid chromatography with detection based on UV absorbance. A structurally similar but non-isotopic compound is used as the internal standard.
Selectivity High. Mass spectrometry provides specificity by monitoring unique mass-to-charge ratios for the analyte and internal standard.[1]Moderate to High. Dependent on chromatographic separation to resolve Maraviroc from other UV-absorbing compounds in the matrix.[2]
Sensitivity Very High. Capable of detecting low ng/mL concentrations.[1]Moderate. Generally less sensitive than LC-MS/MS.[2]
Robustness High. The co-eluting deuterated internal standard effectively compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[1]Moderate. Susceptible to variations in extraction recovery and matrix effects that may not be fully compensated for by a non-isotopic internal standard.
Throughput High. The method can be automated for the analysis of a large number of samples.[1]Moderate to High. Can be automated, but may require longer run times for adequate separation.

Experimental Protocols

LC-MS/MS Method Employing this compound

This protocol is based on a validated bioanalytical method for the quantification of Maraviroc in human plasma.[1]

1. Sample Preparation:

  • Combine 50 μl of plasma sample with 50 μl of an internal standard spiking solution containing 10 ng/ml of ²H₆-maraviroc in acetonitrile.[1]

  • Perform protein precipitation.

  • Evaporate the samples to dryness and reconstitute them for analysis.[1]

2. Liquid Chromatography:

  • Column: Waters BEH C8, 50 × 2.1 mm, 1.7 μm particle size.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient Elution: From 20% to 50% acetonitrile with 0.1% formic acid.[1]

  • Total Run Time: 5.0 minutes.[1]

3. Mass Spectrometry:

  • Instrument: API 4000 mass analyzer.[1]

  • Mode: Selected Reaction Monitoring (SRM).[1]

  • Ion Transitions:

    • Maraviroc: m/z 515.5 → 390.2 (targeting the ¹³C isotope).[1]

    • ²H₆-Maraviroc (Internal Standard): m/z 520.6 → 389.1.[1]

Robustness Testing Protocol (General)

Robustness testing is typically performed during method development by deliberately introducing small variations to the method parameters and observing the effect on the results. According to ICH guidelines, typical variations to investigate for an LC-MS/MS method include:

  • pH of the mobile phase: ± 0.2 units.

  • Mobile phase composition: ± 2% absolute.

  • Column temperature: ± 5 °C.

  • Flow rate: ± 10%.

  • Different column lots.

Data Presentation

The following tables summarize the validation data for the LC-MS/MS method using this compound, which demonstrates its performance and inherent robustness.[1]

Table 1: Precision and Accuracy of the LC-MS/MS Method [1]

QC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%DEV)Inter-assay Accuracy (%DEV)
LLOQ (0.5 ng/ml)≤ 5.38≤ 5.98≤ 10.2≤ 8.44
Low (1.5 ng/ml)≤ 5.38≤ 5.98≤ 10.2≤ 8.44
Mid (50 ng/ml)≤ 5.38≤ 5.98≤ 10.2≤ 8.44
High (850 ng/ml)≤ 5.38≤ 5.98≤ 10.2≤ 8.44

CV: Coefficient of Variation; DEV: Deviation from nominal concentration; LLOQ: Lower Limit of Quantitation.

Table 2: Stability of Maraviroc in Human Plasma [1]

Stability ConditionDurationTemperatureStability
Bench-top24 hoursRoom TemperatureStable
Freeze-thaw3 cycles-80°C to Room TemperatureStable
Long-term90 days-80°CStable

Visualizations

Experimental Workflow for Maraviroc Quantification using LC-MS/MS with this compound

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µl) mix Mix & Precipitate Protein plasma->mix is This compound IS (50 µl) is->mix evap Evaporate to Dryness mix->evap recon Reconstitute evap->recon lc UPLC Separation (Waters BEH C8) recon->lc ms Tandem MS Detection (API 4000) lc->ms quant Quantification (Ratio to IS) ms->quant result Final Concentration quant->result

Caption: Workflow for the quantification of Maraviroc in plasma using LC-MS/MS with a deuterated internal standard.

Logical Relationship of Robustness Testing

robustness cluster_params Method Parameters Varied cluster_results Performance Characteristics Evaluated method Analytical Method (LC-MS/MS) p1 Mobile Phase pH method->p1 p2 Mobile Phase Composition method->p2 p3 Column Temperature method->p3 p4 Flow Rate method->p4 r1 Peak Area p1->r1 r2 Retention Time p1->r2 r3 Resolution r4 Accuracy & Precision p2->r1 p2->r2 p2->r3 p3->r2 p3->r3 p4->r2 r1->r4 r2->r4 r3->r4 robustness_outcome Robustness Assessment r4->robustness_outcome

Caption: Deliberate variations in method parameters are assessed for their impact on performance characteristics to determine method robustness.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.